molecular formula C20H19FINO B1665942 AM-694 CAS No. 335161-03-0

AM-694

Cat. No.: B1665942
CAS No.: 335161-03-0
M. Wt: 435.3 g/mol
InChI Key: LFFIIZFINPPEMC-UHFFFAOYSA-N

Description

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic compound recognized in scientific research for its potent and selective action as an agonist for the cannabinoid receptor CB1 . It exhibits an exceptionally high binding affinity for the CB1 receptor, with a Ki of 0.08 nM, and demonstrates approximately 18-fold selectivity over the CB2 receptor . This high affinity and selectivity make it a valuable pharmacological tool for mapping the distribution of CB1 receptors in the body, often utilizing its radiolabelled derivatives for such studies . Researchers have employed this compound to investigate the endocannabinoid system, which is involved in a wide array of physiological processes. Its mechanism of action, as a potent CB1 agonist, is associated with producing cannabinoid-like effects in research settings . It is critical to note that this compound is classified as a Schedule I controlled substance in the United States and is prohibited for consumer use in numerous other countries, including Finland and the United Kingdom . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIIZFINPPEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187156
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335161-03-0
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(5-Fluoropentyl)-1H-indol-3-yl](2-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RK7KN7L1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AM-694: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-694 is a potent and selective synthetic cannabinoid agonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and the experimental protocols used for its pharmacological characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of cannabinoid research and drug development.

Introduction

This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that has been widely used in scientific research to investigate the endocannabinoid system.[1][2] Its high potency and selectivity for the CB1 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.[2][3] Understanding the precise mechanism of action of this compound is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the endocannabinoid system.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data regarding its binding affinity and functional activity at the cannabinoid receptors.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) CB10.08 nMRadioligand Binding Assay[2][3]
CB21.44 nMRadioligand Binding Assay[2][3]
Functional Activity (EC50) CB152.8 nMGTP Binding Assay[3]
Functional Activity (Emax) CB163%GTP Binding Assay[3]

Note: The 18-fold selectivity of this compound for the CB1 receptor over the CB2 receptor highlights its utility as a CB1-selective agonist.[2]

Mechanism of Action: Signaling Pathways

As a potent agonist of the CB1 receptor, this compound initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

This compound Signaling Pathway AM694 This compound CB1R CB1 Receptor (GPCR) AM694->CB1R Binds G_protein Gi/o Protein (αβγ subunits) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca2+ ions Ca_channel->Ca_ion Influx of PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates Neurotransmitter_release Neurotransmitter Release Ca_ion->Neurotransmitter_release Neurotransmitter_release->Ca_ion Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_prep 1. Prepare cell membranes expressing CB1/CB2 receptors Reagents 2. Prepare assay buffer, radioligand ([3H]CP55,940), and this compound dilutions Incubate 3. Incubate membranes with radioligand and varying concentrations of this compound Reagents->Incubate Filter 4. Separate bound from free radioligand via rapid filtration Incubate->Filter Wash 5. Wash filters to remove non-specific binding Filter->Wash Count 6. Quantify bound radioactivity using a scintillation counter Wash->Count Plot 7. Plot data and determine IC50 Count->Plot Calculate_Ki 8. Calculate Ki using the Cheng-Prusoff equation Plot->Calculate_Ki

References

The Pharmacokinetic Profile and Metabolic Fate of AM-694: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the CB1 receptor.[1] Its high affinity has made it a compound of interest in scientific research for mapping CB1 receptor distribution.[1] However, as with many synthetic cannabinoids, a comprehensive understanding of its behavior in the body is crucial for both therapeutic development and toxicological assessment. This technical guide provides a detailed overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound in vivo, drawing from available research to present a clear picture for scientific and drug development professionals.

Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound in vivo is sparse in publicly available literature. The majority of information comes from case reports of intoxication or self-administration experiments, which provide isolated concentration measurements rather than comprehensive pharmacokinetic parameters like half-life, clearance, and volume of distribution. The available quantitative data is summarized in the table below.

Biological MatrixConcentrationNotes
Urine0.084 µg/LDetected in a case of intoxication.[2]
Serum0.20 µg/LMeasured in a patient seeking emergency treatment for synthetic cannabinoid use.[3]
Post-mortem Femoral Blood0.00009 µg/gDetected in combination with other synthetic cannabinoids and methoxetamine.[3]
Oral Fluid0.43 µg/LReported in a single case.[3]

It is critical to note that these values are from isolated case reports and may not be representative of the general pharmacokinetic profile of this compound.

Metabolism of this compound

The metabolism of this compound has been primarily investigated through in vitro studies using human liver microsomes and in vivo analysis of human urine samples.[1][2][4][5] These studies have elucidated the main metabolic pathways, which are crucial for identifying biomarkers of exposure and understanding the potential for drug-drug interactions.

The primary metabolic transformations of this compound involve Phase I reactions. The major metabolic pathway is oxidative defluorination of the N-(5-fluoropentyl) side chain.[3][4] Other significant metabolic reactions include:

  • Monohydroxylation: Addition of a hydroxyl group, typically on the N-alkyl chain.[1][5]

  • Dihydroxylation: Addition of two hydroxyl groups.[5]

  • Carboxylation: Formation of N-pentanoic acid metabolites.[1][5]

Notably, N-dealkylated metabolites have not been detected in vivo.[5] The major metabolites identified in human urine are the hydrolytically defluorinated and carboxylated products.[3]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic analysis of this compound are not extensively published. However, based on the methodologies described in the existing literature, generalized workflows for sample analysis can be outlined.

In Vitro Metabolism using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are fundamental for elucidating the metabolic pathways of a compound. A typical workflow for such an experiment is as follows:

G cluster_incubation Incubation cluster_termination Reaction Termination & Extraction cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes (HLM) incubation Incubate this compound with HLM and NADPH at 37°C prep_hlm->incubation prep_am694 Prepare this compound Stock Solution prep_am694->incubation prep_cofactor Prepare NADPH Cofactor Solution prep_cofactor->incubation termination Stop Reaction with Organic Solvent (e.g., Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Proteins termination->centrifugation extraction Collect Supernatant Containing Metabolites centrifugation->extraction analysis Analyze via LC-MS/MS extraction->analysis

Workflow for In Vitro Metabolism Study of this compound.
In Vivo Metabolite Analysis from Urine Samples

The analysis of urine samples is a common method for identifying in vivo metabolites of xenobiotics. The general procedure involves extraction and subsequent analysis by mass spectrometry.

G cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis collection Collect Urine Sample hydrolysis Enzymatic or Acidic Hydrolysis (to cleave conjugates) collection->hydrolysis extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) hydrolysis->extraction concentration Evaporate and Reconstitute Sample extraction->concentration analysis LC-MS/MS or LC-qToF-MS Analysis concentration->analysis

Workflow for In Vivo Metabolite Analysis from Urine.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through its agonistic activity at the CB1 receptor. The binding of this compound to the CB1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the characteristic physiological and psychoactive effects of cannabinoids.

G am694 This compound cb1 CB1 Receptor am694->cb1 g_protein Gi/o Protein cb1->g_protein ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Pathway g_protein->mapk Activation ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP ac->camp Conversion

This compound Signaling Pathway via CB1 Receptor.

Conclusion

The current understanding of the pharmacokinetics and metabolism of this compound is primarily qualitative, with a clear identification of its major metabolic pathways, namely oxidative defluorination, hydroxylation, and carboxylation. The lack of comprehensive in vivo pharmacokinetic data presents a significant knowledge gap that hinders a full toxicological and pharmacological assessment of this compound. The analytical methods for its detection and the elucidation of its metabolites are well-established, relying on advanced mass spectrometry techniques. Future research should focus on conducting controlled in vivo studies in animal models to determine key pharmacokinetic parameters, which will be invaluable for the drug development and regulatory communities.

References

In Vivo Physiological Effects of AM-694 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, a potent and selective synthetic cannabinoid receptor 1 (CB1R) agonist, has garnered significant interest within the scientific community for its potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound administration, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This compound is a powerful agonist for the CB1 receptor, exhibiting high affinity and selectivity.[1][2] Its administration has been associated with a range of physiological and behavioral effects, including euphoria, sedation, hallucinations, and anxiety in humans.[2] Preclinical studies have also indicated its potential to preserve the viability of fibroblasts and primary cultured neurons.

Quantitative Physiological Effects

While extensive quantitative in vivo data for this compound is not widely published, this section summarizes available information and provides a framework for expected physiological responses based on its potent CB1 receptor agonism. The following tables are structured to incorporate data from future studies and provide a comparative basis for researchers.

Table 1: Effects of this compound on Body Temperature

Animal ModelRoute of AdministrationDose (mg/kg)Change in Body Temperature (°C)Time PointReference
Data Not Currently Available

Note: As a potent CB1R agonist, this compound is expected to induce hypothermia, a hallmark effect of cannabinoid administration in rodents.

Table 2: Cardiovascular Effects of this compound Administration

Animal ModelRoute of AdministrationDose (mg/kg)Change in Heart Rate (bpm)Change in Blood Pressure (mmHg)Reference
Data Not Currently Available

Note: A case report in humans noted tachycardia and mild hypertension following this compound ingestion.[3] However, preclinical data is needed to establish a clear dose-response relationship for cardiovascular parameters.

Table 3: Effects of this compound on Locomotor Activity

Animal ModelRoute of AdministrationDose (mg/kg)% Change in Locomotor ActivityTime PointReference
Data Not Currently Available

Note: CB1R agonists typically induce a triphasic effect on locomotor activity in rodents: initial suppression, followed by a period of hyperactivity, and then a return to baseline or suppression. The specific effects of this compound are yet to be quantitatively characterized in published literature.

Receptor Binding and Agonist Activity

This compound demonstrates high affinity and selectivity for the CB1 receptor.

Table 4: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)Reference
CB10.08[1]
CB21.44[1]

Experimental Protocols

Detailed experimental protocols for the in vivo administration of this compound are crucial for reproducible research. The following sections provide generalized protocols that can be adapted for specific experimental needs.

Preparation of this compound for In Vivo Administration

Vehicle Selection: A common vehicle for lipophilic compounds like synthetic cannabinoids is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).

Protocol for Intraperitoneal (i.p.) Injection in Rodents:

  • Preparation of Dosing Solution:

    • Dissolve the desired amount of this compound in 100% ethanol.

    • Add an equal volume of Tween 80 and vortex thoroughly.

    • Slowly add sterile saline to the desired final volume while continuously vortexing to form a stable emulsion. The final concentration of ethanol and Tween 80 should be low (e.g., 5-10% each) to minimize vehicle effects.

  • Animal Handling and Injection:

    • Weigh the animal to determine the correct injection volume.

    • Restrain the animal appropriately. For mice, this can be done by scruffing the neck. For rats, manual restraint or a specialized restraining device may be used.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Experimental Workflow for Assessing Physiological Effects

The following diagram illustrates a typical workflow for an in vivo study investigating the physiological effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Physiological Measurement Animal_Acclimation->Baseline_Measurement AM694_Preparation This compound Solution Preparation AM694_Administration This compound Administration (i.p. or i.v.) AM694_Preparation->AM694_Administration Baseline_Measurement->AM694_Administration Post_Admin_Measurement Post-Administration Physiological Monitoring AM694_Administration->Post_Admin_Measurement Data_Collection Data Collection & Quantification Post_Admin_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

A typical experimental workflow for in vivo studies of this compound.

Signaling Pathways of this compound

As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Canonical CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by this compound leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ).

  • Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

  • Gβγ Subunit: The Gβγ dimer can modulate the activity of various ion channels, including inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. It can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

CB1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx VGCC->Ca_ion Reduces GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Increases G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates MAPK MAPK Pathway G_betagamma->MAPK Activates ATP ATP PKA PKA cAMP->PKA Activates

Canonical CB1 receptor signaling pathway activated by this compound.
β-Arrestin Recruitment

In addition to G-protein-dependent signaling, agonist binding to CB1 receptors can also lead to the recruitment of β-arrestin proteins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The extent to which this compound biases signaling towards G-protein or β-arrestin pathways is an important area for future research.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds GRK GRK CB1R->GRK Recruits & Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits GRK->CB1R Phosphorylates Downstream Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

β-Arrestin recruitment pathway following CB1 receptor activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the endocannabinoid system due to its high potency and selectivity for the CB1 receptor. This guide provides a foundational understanding of its in vivo physiological effects, experimental considerations, and signaling mechanisms. Further research is needed to populate the dose-response tables with quantitative data and to fully elucidate the nuanced signaling profile of this compound, including its potential for biased agonism. Such studies will be instrumental in advancing our knowledge of CB1 receptor function and in the development of novel therapeutics targeting the endocannabinoid system.

References

AM-694: A Technical Guide for Endocannabinoid System Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM-694, a potent synthetic cannabinoid, for its application as a research tool in the study of the endocannabinoid system (ECS). This document outlines its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to this compound

This compound, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a synthetic cannabinoid that acts as a powerful and selective agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the CB1 receptor. The radiolabeled ([¹⁸F]) derivative of this compound is particularly useful for in vivo imaging and mapping the distribution of CB1 receptors in the body.[1]

Physicochemical and Pharmacological Properties

This compound is an indole-derived synthetic cannabinoid. Its key properties and pharmacological parameters are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name--INVALID-LINK--methanone[1]
Molecular FormulaC₂₀H₁₉FINO[1][3]
Molar Mass435.28 g/mol [1][3]
CAS Number335161-03-0[1][3]

Table 2: In Vitro Pharmacological Profile of this compound

ParameterReceptorValueAssay TypeReference
Binding Affinity (Kᵢ) CB10.08 nMRadioligand Binding[1][4]
CB21.44 nMRadioligand Binding[1][4]
Selectivity CB1 vs CB218-fold-[1]
Functional Activity (EC₅₀) CB152.8 nM[³⁵S]GTPγS Binding[4]
Efficacy (Eₘₐₓ) CB163%[³⁵S]GTPγS Binding[4]

Note: Data for adenylyl cyclase inhibition and ERK phosphorylation assays for this compound are not prominently available in the reviewed literature. Researchers may need to perform these assays to establish a more complete functional profile.

Cannabinoid Receptor Signaling

As a potent CB1 agonist, this compound initiates a cascade of intracellular events upon receptor binding. The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This is a hallmark of CB1 receptor activation. Additionally, CB1 activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

CB1_Signaling AM694 This compound CB1 CB1 Receptor AM694->CB1 Gi_o Gαi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Gi_o->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmission) PKA->Cellular_Response Transcription Transcriptional Changes MAPK_Cascade->Transcription Transcription->Cellular_Response

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reliable and reproducible use of this compound as a research tool. The following sections provide step-by-step protocols for key in vitro assays.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a known radioligand from the CB1 receptor.

Materials:

  • Membranes: Rat brain membranes or membranes from cells stably expressing human CB1 receptors (e.g., CHO-hCB1).

  • Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA, fatty acid-free), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Non-specific Binding (NSB) control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Methodology:

  • Preparation: Thaw membrane aliquots on ice. Dilute this compound to a range of concentrations (e.g., 0.01 nM to 1 µM) in binding buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding (TB): 50 µL binding buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kₐ, e.g., 1.5 nM), and 100 µL of diluted membranes (e.g., 20 µg protein).

    • Non-specific Binding (NSB): 50 µL WIN 55,212-2 (10 µM final), 50 µL [³H]CP55,940, and 100 µL membranes.

    • Competition: 50 µL of each this compound dilution, 50 µL [³H]CP55,940, and 100 µL membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a beta-scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - this compound dilutions - [3H]CP55,940 - CB1 Membranes start->prep plate Plate Assay Components: - Total Binding - Non-specific Binding - this compound Competition prep->plate incubate Incubate (30°C, 60-90 min) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for the radioligand competition binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing data on potency (EC₅₀) and efficacy (Eₘₐₓ).

Materials:

  • Membranes: CHO-hCB1 cell membranes (e.g., 10-20 µg protein/well).

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • GDP: Guanosine diphosphate (to a final concentration of ~30 µM).

  • BSA: Bovine Serum Albumin (to a final concentration of 0.1%).

  • Non-specific Binding (NSB) control: High concentration of unlabeled GTPγS (e.g., 10 µM).

Methodology:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of GDP and BSA in assay buffer.

  • Pre-incubation: In a 96-well plate, add membranes, the GDP/BSA solution, and the various concentrations of this compound. Incubate for 15-20 minutes at 30°C to allow this compound to bind to the receptors.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to each well (final concentration ~0.1 nM).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the Radioligand Binding Assay (Section 4.1, steps 4-5).

  • Quantification and Analysis: Count radioactivity and analyze the data. Basal binding is measured in the absence of an agonist. Agonist-stimulated binding is calculated as the percentage increase over basal. Plot the % stimulation against the log concentration of this compound and use non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

Materials:

  • Cells: CHO-hCB1 cells or other suitable cell line expressing the CB1 receptor.

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Lysis Buffer and cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 20-30 minutes.

  • Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for 15 minutes.

  • Stimulation: Add forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal response (e.g., 1-5 µM). Incubate for a further 15-30 minutes at 37°C.[3]

  • Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.

  • Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP production for each this compound concentration. Plot the % inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

Metabolism and Detection

This compound is extensively metabolized in vivo, primarily through Phase I reactions. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and toxicological analysis.[4]

Major Metabolic Pathways:

  • Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

  • Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.

  • Monohydroxylation: Addition of a hydroxyl group to the N-alkyl (pentyl) chain.

  • Combined Pathways: A combination of the above reactions, such as hydroxylation and defluorination.[4]

In Vitro Metabolism Workflow

A common approach to identify potential metabolites is through incubation with human liver microsomes (HLM), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.

Metabolism_Workflow start Start incubation_mix Prepare Incubation Mixture: - this compound (Substrate) - Human Liver Microsomes (HLM) - NADPH (Cofactor) - Phosphate Buffer (pH 7.4) start->incubation_mix pre_incubate Pre-incubate Mixture (37°C, 5 min) incubation_mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction incubate Incubate (37°C, e.g., 60 min) start_reaction->incubate stop_reaction Terminate Reaction (Add ice-cold Acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End: Metabolite Identification analyze->end

References

The Analytical Chemist's Guide to AM-694: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of AM-694, a potent synthetic cannabinoid. Understanding these core physicochemical properties is paramount for accurate analytical quantification, the development of stable formulations, and meaningful pharmacological research. This document synthesizes available data on this compound's behavior in various solvents and outlines experimental protocols for its handling and analysis.

Core Concepts: Solubility and Stability of this compound

This compound, with the chemical formula C₂₀H₁₉FINO, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptor CB1.[1] Its non-polar nature dictates its solubility profile, favoring organic solvents over aqueous solutions. The stability of this compound is influenced by its chemical structure, the solvent matrix, and environmental factors such as temperature and light.

Solubility Profile

Quantitative data on the solubility of this compound is limited in publicly available literature. However, information from chemical suppliers and analytical studies of related compounds provides a solid foundation for solvent selection.

Table 1: Quantitative Solubility of this compound

SolventChemical ClassSolubility (at ambient temperature)
Dimethylformamide (DMF)Amide10 mg/mL
Dimethyl sulfoxide (DMSO)Sulfoxide14 mg/mL
EthanolAlcohol10 mg/mL
MethanolAlcoholSoluble (used for analytical standards)[2]
AcetonitrileNitrileSoluble (used for analytical standards)[2]

Note: The quantitative data for DMF, DMSO, and Ethanol are provided by chemical suppliers and may not have been determined under rigorously controlled experimental conditions. The solubility in Methanol and Acetonitrile is inferred from their common use as solvents for synthetic cannabinoid standards in analytical chemistry.

Stability and Degradation Pathways

The long-term stability of this compound in its crystalline solid form is reported to be at least five years when stored at -20°C. However, in solution, its stability can be compromised. The primary degradation pathways identified for this compound and similar synthetic cannabinoids involve:

  • Hydrolytic Defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

  • Carboxylation: Oxidation of the pentyl chain to a carboxylic acid.

  • Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.[1][3]

Studies on other synthetic cannabinoids have shown significant degradation in biological samples at ambient and refrigerated conditions, with freezing being the optimal storage condition to ensure stability over time.[4][5] It is therefore crucial to store this compound solutions at low temperatures, preferably -20°C or below, to minimize degradation.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific research needs.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent (e.g., methanol, acetonitrile, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Protocol for Stability Testing in Solution

This protocol describes a method to assess the stability of this compound in a specific solvent over time under different storage conditions.

Objective: To evaluate the degradation rate of this compound in solution under various temperature and light conditions.

Materials:

  • This compound stock solution of known concentration in the chosen solvent.

  • Vials with screw caps (amber vials for photostability testing).

  • Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 25°C).

  • Light source for photostability testing (as per ICH Q1B guidelines).

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Sample Preparation: Prepare a homogenous stock solution of this compound in the desired solvent at a known concentration. Aliquot the solution into multiple vials.

  • Storage: Store the vials under different conditions:

    • Long-term: -20°C

    • Intermediate: 4°C

    • Accelerated: 25°C

    • Photostability: 25°C with exposure to light (include a dark control wrapped in aluminum foil).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve vials from each storage condition.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

  • Data Evaluation:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Identify and, if possible, quantify any major degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Visualizing Molecular Interactions and Experimental Processes

To better understand the mechanisms of action and the experimental workflows involved in studying this compound, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound via the CB1 Receptor

This compound is a potent agonist of the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular signaling events.

AM694_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Signaling cluster_effectors Downstream Effectors AM694 This compound CB1 CB1 Receptor AM694->CB1 Gi_o Gi/o CB1->Gi_o Primary Gs Gs CB1->Gs Secondary Gq_11 Gq/11 CB1->Gq_11 Secondary G12_13 G12/13 CB1->G12_13 Secondary beta_arrestin β-Arrestin CB1->beta_arrestin beta_gamma βγ subunits AC Adenylyl Cyclase Gi_o->AC Inhibits Gs->AC Activates MAPK MAPK (ERK1/2) beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling cascade of this compound upon binding to the CB1 receptor.

Experimental Workflow for Solubility Assessment

The process of determining the solubility of a compound like this compound follows a structured experimental workflow.

Solubility_Workflow start Start: Excess this compound in Solvent equilibration Equilibration (Shaking at constant T°) start->equilibration centrifugation Centrifugation (Phase Separation) equilibration->centrifugation sampling Supernatant Sampling centrifugation->sampling dilution Dilution to Analytical Range sampling->dilution analysis HPLC Analysis dilution->analysis quantification Quantification & Calculation analysis->quantification end End: Solubility Value quantification->end

Caption: A typical experimental workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting this compound Stability in Solution

The stability of this compound in a solvent is not a single property but is influenced by a combination of factors.

Stability_Factors cluster_compound Compound Properties cluster_environment Environmental Factors cluster_solvent Solvent Properties cluster_outcome Outcome structure Chemical Structure (Indole, Halogen) stability This compound Stability structure->stability temperature Temperature temperature->stability light Light Exposure light->stability ph pH of Solution ph->stability solvent_type Solvent Type (Protic vs. Aprotic) solvent_type->stability purity Solvent Purity purity->stability

Caption: Key factors influencing the stability of this compound when in solution.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains somewhat limited, the provided information on suitable solvents, known degradation pathways, and standardized experimental protocols offers a robust framework for researchers and drug development professionals. The visualization of the signaling pathway and experimental workflows further aids in conceptualizing the handling and study of this potent synthetic cannabinoid. For precise quantitative work, it is imperative that researchers perform in-house validation of solubility and stability under their specific experimental conditions.

References

AM-694: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the potent synthetic cannabinoid, AM-694. This document details its molecular characteristics, pharmacological properties, and relevant experimental methodologies.

This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a powerful and selective agonist for the cannabinoid receptor CB1.[1] Its high affinity for this receptor makes it a valuable tool in scientific research, particularly for the mapping of CB1 receptor distribution in the body.[1]

Core Molecular and Pharmacological Data

The fundamental properties of this compound are summarized below, providing a quantitative foundation for experimental design and analysis.

PropertyValueReference
Molecular Formula C20H19FINO[1][2]
Molecular Weight 435.281 g/mol [1]
CB1 Receptor Affinity (Ki) 0.08 nM[1]
CB2 Receptor Affinity (Ki) 1.44 nM[1]
CB1 Receptor Selectivity 18-fold over CB2[1]

Metabolism and Detection

Understanding the metabolic fate of this compound is crucial for both in vivo studies and toxicological analysis. The primary metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[3] For analytical purposes, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods are effective for detecting this compound and its metabolites in various biological matrices, including blood, urine, and oral fluid.[3][4]

Experimental Protocols

While specific protocols for this compound are often adapted from general methods for cannabinoid receptor ligands, the following outlines a typical workflow for a CB1 receptor binding assay.

CB1 Receptor Binding Assay: A Methodological Workflow

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following workflow is a generalized procedure that can be adapted for this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing CB1 receptors incubation Incubate membranes with radioligand and this compound prep_membranes->incubation prep_ligand Prepare radiolabeled competitor (e.g., [3H]CP55,940) prep_ligand->incubation prep_am694 Prepare serial dilutions of this compound prep_am694->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify bound radioactivity filtration->counting analysis Calculate Ki value for this compound counting->analysis

A generalized workflow for a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.

Signaling Pathways

As a CB1 receptor agonist, this compound is expected to activate the canonical downstream signaling pathways associated with this G-protein coupled receptor. The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Produces response Modulation of Neurotransmitter Release Ca_channel->response K_channel->response PKA PKA cAMP->PKA Activates MAPK_pathway->response

A simplified diagram of the primary signaling cascade initiated by the activation of the CB1 receptor by an agonist such as this compound.

References

The Discovery and Developmental History of AM-694: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, chemically known as 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone, is a potent synthetic cannabinoid that has garnered significant interest within the scientific community. It belongs to the aminoalkylindole class of cannabimimetics and is distinguished by its high affinity and selectivity for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth overview of the discovery, developmental history, and pharmacological profile of this compound, with a focus on its chemical synthesis, structure-activity relationships, and the experimental methodologies used for its characterization.

Discovery and Historical Context

This compound emerged from the extensive research program of Professor Alexandros Makriyannis and his team, who have been pivotal in the field of cannabinoid research for decades.[1] The "AM" series of compounds, including this compound, is named after him.[2] Professor Makriyannis's work has been instrumental in developing chemical probes to explore the endocannabinoid system, leading to a deeper understanding of cannabinoid receptor function.[1]

The development of this compound is rooted in the broader exploration of aminoalkylindoles as cannabinoid receptor ligands. This class of compounds was found to exhibit potent cannabimimetic activity, acting as agonists at both CB1 and CB2 receptors.[3] The research that led to this compound was part of a larger effort to synthesize novel indole derivatives with improved affinity and selectivity for cannabinoid receptors, with the aim of creating therapeutically useful agents for a range of conditions including pain, glaucoma, and nausea.[3][4] The work on these cannabimimetic indole derivatives was detailed in a patent application filed in the early 2000s, which was later published as US Patent No. 2008/0090871.[3][5]

Chemical Synthesis

While the specific, detailed synthesis of this compound is not explicitly outlined in a single publication, the general synthetic route for 3-aroylindoles is well-established and described in the patent literature covering this class of compounds.[4] The synthesis can be conceptualized as a two-part process: the N-alkylation of the indole nucleus and the subsequent acylation at the C3 position.

A plausible synthetic workflow is outlined below:

G Indole Indole N_Alkylated_Indole 1-(5-fluoropentyl)-1H-indole Indole->N_Alkylated_Indole N-Alkylation Fluoropentyl_Bromide 1-Bromo-5-fluoropentane Fluoropentyl_Bromide->N_Alkylated_Indole Base Base (e.g., NaH) Base->N_Alkylated_Indole AM694 This compound N_Alkylated_Indole->AM694 Friedel-Crafts Acylation Iodobenzoyl_Chloride 2-Iodobenzoyl chloride Iodobenzoyl_Chloride->AM694 Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->AM694

General Synthetic Workflow for this compound.
  • N-Alkylation of Indole: The synthesis would likely begin with the deprotonation of indole using a strong base, such as sodium hydride (NaH), to form the indolide anion. This is followed by nucleophilic substitution with an appropriate alkylating agent, in this case, 1-bromo-5-fluoropentane, to yield 1-(5-fluoropentyl)-1H-indole.

  • Friedel-Crafts Acylation: The resulting N-alkylated indole would then undergo a Friedel-Crafts acylation reaction. This involves the reaction of the 1-(5-fluoropentyl)-1H-indole with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation preferentially occurs at the electron-rich C3 position of the indole ring, yielding the final product, this compound.

Structure-Activity Relationships (SAR)

The high affinity of this compound for the CB1 receptor is a result of specific structural features that have been optimized through extensive SAR studies on the aminoalkylindole scaffold.[2]

  • N1-Alkyl Chain: The length and composition of the alkyl chain at the N1 position of the indole are crucial for receptor affinity. For many aminoalkylindoles, a chain of four to six carbons is optimal.[2] The terminal fluorine on the pentyl chain of this compound likely enhances its binding affinity and may also influence its metabolic stability.

  • C3-Aroyl Group: The nature of the substituent at the C3 position is a key determinant of cannabimimetic activity. A lipophilic aroyl group, such as the 2-iodobenzoyl moiety in this compound, is a common feature of potent aminoalkylindole agonists.[6] The iodine atom at the ortho position of the phenyl ring is a distinctive feature of this compound. This bulky, lipophilic substituent is thought to contribute significantly to the compound's exceptionally high CB1 receptor affinity, potentially through favorable interactions within the receptor's binding pocket.

  • Indole Core: The indole ring itself serves as a critical scaffold for orienting the N1 and C3 substituents in a conformation that is conducive to receptor binding.

Pharmacological Data

This compound is characterized by its potent and selective agonist activity at the CB1 receptor.[5] The key pharmacological parameters are summarized in the table below.

ParameterReceptorValueAssay Type
Binding Affinity (Ki) CB10.08 nMRadioligand Competition
CB21.44 nMRadioligand Competition
Functional Potency (EC50) CB152.8 nM[³⁵S]GTPγS Binding
Functional Efficacy (Emax) CB163%[³⁵S]GTPγS Binding

Data compiled from available literature.[5]

The approximately 18-fold selectivity for the CB1 receptor over the CB2 receptor makes this compound a valuable tool for studying the specific physiological effects mediated by CB1 activation.[7]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments used to determine its binding affinity and functional activity.

Cannabinoid Receptor Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes CB1/CB2 Receptor Membrane Homogenates Incubate Incubate at 30°C for 60-90 minutes Membranes->Incubate Radioligand [³H]CP-55,940 Radioligand->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filtration Rapid Filtration (Glass Fiber Filters) Incubate->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting (Quantify Bound Radioactivity) Washing->Scintillation IC50 Determine IC₅₀ Scintillation->IC50 Cheng_Prusoff Calculate Kᵢ using Cheng-Prusoff Equation IC50->Cheng_Prusoff

Workflow for Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.[8]

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Receptor membranes (typically 10-20 µg of protein per well).

    • A fixed concentration of the radioligand [³H]CP-55,940 (typically at or below its Kd value).[9]

    • Varying concentrations of the unlabeled test compound (this compound).

    • Assay buffer to reach the final volume.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a potent unlabeled cannabinoid (e.g., 10 µM WIN-55,212-2) to saturate all specific binding sites.[8]

  • Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. This provides a measure of the compound's potency (EC₅₀) and efficacy (Emax).

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes CB1 Receptor Membrane Homogenates Incubate Incubate at 30°C for 60 minutes Membranes->Incubate GTP_gamma_S [³⁵S]GTPγS GTP_gamma_S->Incubate GDP GDP GDP->Incubate Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filtration Rapid Filtration (Glass Fiber Filters) Incubate->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting (Quantify Bound [³⁵S]GTPγS) Washing->Scintillation Dose_Response Generate Dose-Response Curve Scintillation->Dose_Response EC50_Emax Calculate EC₅₀ and Eₘₐₓ Dose_Response->EC50_Emax

Workflow for [³⁵S]GTPγS Binding Assay.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes are prepared from cells expressing the CB1 receptor.

  • Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.

  • Reaction Mixture: The following are combined in a 96-well plate:

    • CB1 receptor membranes.

    • A fixed concentration of guanosine diphosphate (GDP) (e.g., 30 µM).

    • Varying concentrations of the test agonist (this compound).

  • Pre-incubation: The mixture is pre-incubated to allow the agonist to bind to the receptors.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.[9]

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound. The EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal stimulation relative to a standard full agonist) are then determined from this curve.

CB1 Receptor Signaling Pathway

As a potent CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[10]

G AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds to G_protein Gᵢ/ₒ Protein (αβγ) CB1R->G_protein Activates G_alpha Gαᵢ/ₒ G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels (GIRK) G_beta_gamma->K_channel Activates MAPK MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Transcription Gene Transcription MAPK->Transcription

CB1 Receptor Signaling Pathway Activated by this compound.

The primary signaling cascade initiated by this compound binding to the CB1 receptor includes:

  • G-Protein Activation: Receptor activation leads to a conformational change, promoting the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[10]

  • Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization).[6]

  • Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein (MAP) kinase cascade, including ERK, JNK, and p38, which can influence gene transcription and other cellular processes.[10]

Metabolism

The metabolism of this compound has been investigated, primarily through the analysis of urine samples. The parent compound is extensively metabolized and is often not detected. The major metabolic pathways identified include:[11]

  • Hydrolytic defluorination: Replacement of the fluorine atom on the pentyl chain with a hydroxyl group.

  • Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.

  • Monohydroxylation: Addition of a hydroxyl group to the N-alkyl chain.

  • Combined Pathways: A combination of the above modifications, such as hydrolytic defluorination and monohydroxylation on the same molecule.[11]

Conclusion

This compound stands as a significant compound in the study of the endocannabinoid system. Its development by the Makriyannis group provided researchers with a highly potent and selective tool for probing the function of the CB1 receptor. The detailed understanding of its synthesis, structure-activity relationships, and pharmacological profile, as outlined in this guide, underscores the rational design principles that led to its creation. The experimental protocols described herein represent the standard methodologies employed in the field for the characterization of such cannabimimetic agents. As research into the therapeutic potential of cannabinoid receptor modulation continues, the foundational knowledge gained from the study of compounds like this compound will remain invaluable.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mapping of CB1 Receptors Using AM-694

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective synthetic agonist for the cannabinoid receptor type 1 (CB1).[1][2][3] Its high binding affinity and selectivity make it a valuable research tool for investigating the endocannabinoid system.[2] This document provides detailed application notes and proposed protocols for the use of radiolabeled this compound in the in vivo mapping of CB1 receptors using positron emission tomography (PET). While the synthesis of [¹⁸F]this compound has been reported, to date, no in vivo imaging studies have been published, reportedly due to challenges associated with its high lipophilicity.[4] Therefore, the experimental protocols provided herein are based on established methodologies for other CB1 receptor radiotracers and serve as a guide for researchers venturing into this area.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for its evaluation as a potential PET radioligand for CB1 receptor mapping.

Table 1: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)Reference Compound
Human CB10.08-
Human CB21.44-

Data sourced from[2]

Table 2: Physicochemical and Radiosynthesis Data for [¹⁸F]this compound

ParameterValue
Molecular FormulaC₂₀H₁₉FINO
Molar Mass435.281 g/mol
Radiochemical Yield (non-decay-corrected)20%
Specific Activity14,500 mCi/mmol
Radiochemical Purity>99%
Chemical Purity95.5%

Data sourced from[4]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the proposed experimental procedures, the following diagrams are provided.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts AM694 This compound (Agonist) AM694->CB1 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAPK Activation) cAMP->Downstream Regulates

Caption: CB1 Receptor Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_imaging In Vivo Imaging Phase cluster_analysis Data Analysis Phase Animal_Prep Animal Model Preparation (e.g., Rodent, Non-Human Primate) Injection Intravenous Injection of [¹⁸F]this compound Animal_Prep->Injection Radiosynthesis Radiosynthesis of [¹⁸F]this compound QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC QC->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling (Metabolite Analysis) Injection->Blood_Sampling Image_Recon Image Reconstruction (Attenuation, Scatter Correction) PET_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot, VT) Blood_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis (Brain Regions) Kinetic_Modeling->ROI_Analysis Results Quantification of CB1 Receptor Density ROI_Analysis->Results

Caption: Proposed Experimental Workflow for In Vivo CB1 Receptor Mapping.

Experimental Protocols

The following are proposed, detailed protocols for conducting in vivo mapping of CB1 receptors using radiolabeled this compound. These are based on established procedures for other CB1 receptor PET radioligands.

Protocol 1: Radiosynthesis of [¹⁸F]this compound

Objective: To synthesize [¹⁸F]this compound via nucleophilic substitution for use in PET imaging.

Materials:

  • Precursor: 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

  • Produce [¹⁸F]Fluoride via a cyclotron.

  • Trap the [¹⁸F]Fluoride on an anion exchange column and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen.

  • Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 110°C for 15 minutes to facilitate the nucleophilic substitution.

  • Cool the reaction mixture and dilute with water.

  • Purify the crude product using a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.

  • Further purify [¹⁸F]this compound using semi-preparative HPLC.

  • Collect the fraction corresponding to [¹⁸F]this compound and reformulate in a sterile solution (e.g., saline with ethanol) for injection.

  • Perform quality control tests to determine radiochemical purity, chemical purity, and specific activity.

Protocol 2: In Vivo PET Imaging in a Rodent Model

Objective: To perform dynamic PET imaging in rodents to assess the brain uptake and kinetics of [¹⁸F]this compound.

Materials:

  • [¹⁸F]this compound in sterile injectable solution

  • Anesthetized rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Tail vein catheter

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed with the head in the center of the field of view.

    • Maintain the animal's body temperature using a heating pad.

  • PET/CT Acquisition:

    • Perform a CT scan for attenuation correction and anatomical localization.

    • Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.

    • Start a dynamic PET scan immediately upon injection and acquire data for 90-120 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.

    • Co-register the PET images with the CT or a standard MRI atlas.

    • Define regions of interest (ROIs) for various brain areas (e.g., striatum, cerebellum, cortex, hippocampus).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate parameters such as the distribution volume (Vₜ), which is proportional to receptor density.

Protocol 3: In Vitro Autoradiography

Objective: To visualize the distribution of [¹⁸F]this compound binding in brain tissue sections.

Materials:

  • [¹⁸F]this compound

  • Frozen brain sections (e.g., from rodent or non-human primate)

  • Incubation buffer (e.g., Tris-HCl with BSA)

  • Unlabeled this compound or another CB1 antagonist (for non-specific binding)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Thaw and pre-incubate the brain sections in buffer.

  • Incubate the sections with a low nanomolar concentration of [¹⁸F]this compound in incubation buffer.

  • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound or a CB1 antagonist (e.g., 10 µM).

  • Wash the sections in cold buffer to remove unbound radioligand.

  • Dry the sections and expose them to a phosphor imaging plate or a digital autoradiography system.

  • Analyze the resulting images to visualize the regional distribution of specific [¹⁸F]this compound binding.

Metabolism of this compound

In vivo studies in humans for forensic purposes have shown that this compound is extensively metabolized.[1][5][6] The parent compound is often not detected in urine.[7] Major metabolic pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[7] When conducting PET studies, it is crucial to perform metabolite analysis of blood samples to differentiate between the parent radiotracer and its radiometabolites, as this is critical for accurate kinetic modeling.

Concluding Remarks

This compound exhibits high affinity and selectivity for the CB1 receptor, making it a promising candidate for in vivo imaging. However, its high lipophilicity may present challenges for its use as a PET radioligand, potentially leading to high non-specific binding and slow kinetics. The provided protocols offer a framework for the synthesis, preclinical evaluation, and in vivo application of radiolabeled this compound. Researchers should proceed with careful consideration of these potential challenges and optimize the experimental conditions accordingly. Further studies are warranted to fully characterize the in vivo performance of [¹⁸F]this compound and its utility for mapping CB1 receptors in health and disease.

References

Application Notes and Protocols: Radiolabeling of AM-694 with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its high affinity makes its Fluorine-18 ([¹⁸F]) labeled analogue, [¹⁸F]this compound, a valuable radiotracer for in vivo imaging of CB1 receptor distribution using Positron Emission Tomography (PET). This document provides a detailed protocol for the radiolabeling of this compound with [¹⁸F], based on established methodologies for nucleophilic substitution reactions in radiochemistry.

While a specific protocol for the regioselective radiolabeling of this compound has been published, its direct consultation was not possible. Therefore, the following protocol is a comprehensive representation based on common and validated methods for the radiosynthesis of similar PET tracers, involving the nucleophilic substitution of a tosylate precursor.

Experimental Protocols

Part 1: Synthesis of the Tosylate Precursor (1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole)

A crucial component for the successful radiolabeling of this compound with [¹⁸F] is the synthesis of a suitable precursor. In this protocol, a tosylate leaving group is introduced at the 5-position of the pentyl chain, which will be displaced by the [¹⁸F]fluoride ion.

Materials and Reagents:

  • 3-(2-iodobenzoyl)indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,5-dibromopentane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium iodide (NaI)

  • Silver tosylate

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Synthesis of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole:

    • To a solution of 3-(2-iodobenzoyl)indole in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,5-dibromopentane (3 equivalents) and stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole.

  • Synthesis of 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole:

    • A mixture of 1-(5-bromopentyl)-3-(2-iodobenzoyl)indole and silver tosylate (1.5 equivalents) in acetonitrile is stirred at 80°C for 4-6 hours.

    • After cooling to room temperature, the precipitated silver bromide is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ solution and brine, and dried over anhydrous MgSO₄.

    • The solvent is evaporated, and the resulting crude product is purified by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford the final tosylate precursor, 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole.

Part 2: Radiolabeling of this compound with Fluorine-18

This procedure describes the nucleophilic substitution of the tosylate precursor with no-carrier-added [¹⁸F]fluoride.

Materials and Reagents:

  • 1-(5-tosyloxypentyl)-3-(2-iodobenzoyl)indole (precursor)

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • C18 Sep-Pak cartridges

  • Alumina N Sep-Pak cartridges

  • HPLC system with a semi-preparative C18 column and a radioactivity detector

Procedure:

  • Preparation of [¹⁸F]Fluoride:

    • Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA Sep-Pak).

    • The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20).

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-110°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.

  • Radiolabeling Reaction:

    • A solution of the tosylate precursor (1-3 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [¹⁸F]fluoride-Kryptofix complex.

    • The reaction vessel is sealed and heated at 100-120°C for 10-15 minutes.

    • After the reaction, the mixture is cooled to room temperature.

  • Purification of [¹⁸F]this compound:

    • The reaction mixture is diluted with water or an appropriate HPLC mobile phase.

    • The crude product is purified by semi-preparative HPLC using a C18 column. A typical mobile phase could be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a flow rate of 3-5 mL/min.

    • The fraction corresponding to [¹⁸F]this compound is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.

    • The cartridge is washed with water for injection to remove any residual HPLC solvents.

    • The final product, [¹⁸F]this compound, is eluted from the cartridge with a small volume of ethanol, USP.

    • The ethanolic solution is then diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.

Part 3: Quality Control

Procedures:

  • Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The system should be able to separate [¹⁸F]this compound from any unreacted [¹⁸F]fluoride and other radiolabeled impurities.

  • Chemical Purity: Determined by analytical HPLC with a UV detector, comparing the chromatogram of the final product with that of a non-radioactive this compound standard.

  • Specific Activity: Calculated by measuring the total radioactivity and the total mass of this compound in the final product. The mass is determined by comparing the peak area on the UV-HPLC chromatogram to a standard curve of known concentrations of non-radioactive this compound.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure that the levels of acetonitrile, DMSO, and ethanol are below the limits specified by the pharmacopeia.

  • pH: Measured using a pH meter or pH-indicator strips.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Data Presentation

ParameterTypical ValueMethod
Radiochemical Yield (decay-corrected)30 - 50%HPLC
Radiochemical Purity> 98%HPLC
Specific Activity> 37 GBq/µmol (>1 Ci/µmol)HPLC
Total Synthesis Time50 - 70 minutes-

Diagrams

Radiosynthesis_Workflow Experimental Workflow for the Radiosynthesis of [18F]this compound cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Indole 3-(2-iodobenzoyl)indole Alkylation Alkylation with 1,5-dibromopentane Indole->Alkylation Bromo_Intermediate 1-(5-bromopentyl)-3- (2-iodobenzoyl)indole Alkylation->Bromo_Intermediate Tosylation Tosylation with Silver Tosylate Bromo_Intermediate->Tosylation Precursor 1-(5-tosyloxypentyl)-3- (2-iodobenzoyl)indole Tosylation->Precursor Radiolabeling_Reaction Nucleophilic Substitution (100-120°C, 10-15 min) Precursor->Radiolabeling_Reaction F18_Production [18F]Fluoride Production (Cyclotron) F18_Activation [18F]Fluoride Activation (K222, K2CO3) F18_Production->F18_Activation F18_Activation->Radiolabeling_Reaction Crude_Product Crude [18F]this compound Radiolabeling_Reaction->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC SPE Solid Phase Extraction (C18 Sep-Pak) HPLC->SPE Formulation Formulation in Sterile Saline SPE->Formulation Final_Product [18F]this compound for Injection Formulation->Final_Product QC_Tests Purity (RC & Chemical) Specific Activity Residual Solvents pH, Sterility, Endotoxins Final_Product->QC_Tests

Caption: Workflow for the synthesis of the tosylate precursor and subsequent radiolabeling to produce [¹⁸F]this compound.

Application Notes and Protocols for AM-694 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a notable absence of publicly available, peer-reviewed literature detailing comprehensive dosage and administration studies of AM-694 specifically in rodent models. The following application notes and protocols have been compiled based on the known pharmacology of this compound as a potent cannabinoid receptor agonist and by extrapolating from in vivo studies of other potent synthetic cannabinoids. Researchers should regard this document as a guide for initiating their own studies and must conduct thorough dose-finding experiments to determine safe and effective dosages for their specific animal models and experimental endpoints.

Introduction to this compound

This compound, or 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid that acts as a selective agonist for the cannabinoid receptor 1 (CB1), with a high binding affinity (Ki = 0.08 nM).[1] It also exhibits affinity for the CB2 receptor (Ki = 1.44 nM).[1] Its potent agonism at the CB1 receptor is responsible for its psychoactive effects, which in humans can include euphoria, sedation, and hallucinations.[2] Due to its high potency, extreme caution is advised when handling the compound and initiating in vivo studies.

Pharmacological Profile of this compound

The following table summarizes the key pharmacological data for this compound, providing context for its expected potency in vivo.

ParameterValueReceptorReference
Ki0.08 nMCB1[1]
Ki1.44 nMCB2[1]
EC5052.8 nMCB1[1]
Emax (%)63%CB1[1]
Proposed Dosage and Administration for Rodent Studies

Given the lack of specific data for this compound, the following table provides a hypothetical starting point for dose-finding studies in rodents, based on data from other potent synthetic cannabinoids, such as AKB48. These are suggested ranges and should be adapted based on careful observation and dose-escalation studies.

SpeciesRoute of AdministrationProposed Dose Range (mg/kg)Potential Endpoints
MouseIntraperitoneal (i.p.), Subcutaneous (s.c.)0.01 - 1.0Hypothermia, analgesia, catalepsy, hypolocomotion (Tetrad test), anxiety assays, cognitive tests.
RatIntraperitoneal (i.p.), Subcutaneous (s.c.), Oral (p.o.)0.03 - 3.0Hypothermia, analgesia (tail-flick test), catalepsy (bar test), locomotor activity, drug discrimination, self-administration.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution and working dilutions of this compound for administration to rodents.

Materials:

  • This compound powder

  • Vehicle solution (e.g., a mixture of ethanol, Kolliphor® EL, and saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Vehicle Preparation: A common vehicle for synthetic cannabinoids is a 1:1:18 mixture of ethanol:Kolliphor® EL:saline.

    • Combine one part absolute ethanol with one part Kolliphor® EL (formerly Cremophor® EL).

    • Vortex thoroughly until a homogenous mixture is formed.

    • Add 18 parts of sterile 0.9% saline and vortex again. This will result in a slightly viscous, clear solution.

  • Stock Solution Preparation:

    • Due to its high potency, it is recommended to prepare a stock solution (e.g., 1-10 mg/mL) to avoid weighing very small quantities.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired stock concentration.

    • Vortex and sonicate the solution until the this compound is completely dissolved. The solution should be clear.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the vehicle to the final desired concentrations for injection.

    • For example, to achieve a dose of 0.1 mg/kg in a 10 mL/kg injection volume, the final concentration of the working solution would be 0.01 mg/mL.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice

Objective: To administer this compound to mice via intraperitoneal injection.

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the head is immobilized to prevent biting.

  • Injection Site: The ideal injection site is in the lower abdominal quadrant, to the side of the midline, to avoid puncturing the bladder or cecum.

  • Injection:

    • Use a sterile syringe with an appropriate needle size (e.g., 27G).

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper placement.

    • If the aspiration is clear, slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the animal for any immediate adverse reactions.

Protocol 3: Assessment of Cannabinoid Tetrad Effects in Mice

Objective: To evaluate the cannabimimetic effects of this compound using the tetrad model, which assesses hypothermia, analgesia, catalepsy, and hypolocomotion.

Workflow Diagram:

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment (e.g., 30 min) cluster_3 Data Analysis Baseline_Temp Baseline Rectal Temperature Admin Administer this compound or Vehicle (i.p.) Baseline_Temp->Admin Baseline_Loco Baseline Locomotor Activity Baseline_Loco->Admin Post_Temp Measure Rectal Temperature Admin->Post_Temp Hot_Plate Hot Plate Test (Analgesia) Admin->Hot_Plate Bar_Test Bar Test (Catalepsy) Admin->Bar_Test Loco_Activity Locomotor Activity Measurement Admin->Loco_Activity Analysis Compare this compound vs. Vehicle Groups Post_Temp->Analysis Hot_Plate->Analysis Bar_Test->Analysis Loco_Activity->Analysis

Caption: Experimental workflow for the cannabinoid tetrad test in rodents.

Procedures:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurements: Record baseline rectal temperature and locomotor activity before drug administration.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 2.

  • Post-Treatment Assessments (e.g., at 30 minutes):

    • Hypothermia: Measure rectal temperature using a digital thermometer with a rodent probe.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to lick a hind paw or jump. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar raised a few centimeters from the surface. Measure the time until the mouse removes both paws from the bar.

    • Hypolocomotion: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 10-15 minutes) using an automated tracking system.

Signaling Pathway

The primary mechanism of action for this compound is the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified signaling cascade following CB1 receptor activation.

G cluster_membrane Cell Membrane AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds & Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces Production Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release K_Channel->Neurotransmitter_Release

Caption: Simplified signaling pathway of this compound via the CB1 receptor.

Conclusion and Recommendations

The information provided serves as a foundational guide for researchers initiating in vivo studies with this compound. Due to its high potency as a CB1 receptor agonist, it is imperative to begin with very low doses and perform careful dose-escalation studies to establish a safe and effective dose range for the desired biological effect. Researchers should also be aware of the potential for rapid metabolism of synthetic cannabinoids in vivo, which may influence the time course of effects. All procedures should be conducted in accordance with approved animal welfare guidelines and institutional regulations.

References

Application Notes and Protocols for Preparing AM-694 Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694 is a potent and selective synthetic agonist for the cannabinoid receptor 1 (CB1), with a Ki value of 0.08 nM.[1][2][3] It also exhibits a lower affinity for the CB2 receptor, with a Ki of 1.44 nM.[1][2][3] Due to its high affinity and selectivity for the CB1 receptor, this compound is a valuable research tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. These application notes provide a detailed protocol for the preparation of this compound solutions for use in cell culture experiments, ensuring accurate and reproducible results.

Data Presentation

The following table summarizes the key quantitative data for this compound, essential for the preparation of stock and working solutions.

ParameterValueReference
Molecular Weight 435.3 g/mol [1]
Solubility in DMSO 14 mg/mL[1][4]
Solubility in Ethanol 10 mg/mL[1][4]
CB1 Receptor Binding Affinity (Ki) 0.08 nM[1][2][3]
CB2 Receptor Binding Affinity (Ki) 1.44 nM[1][2][3]

Experimental Protocols

This section details the step-by-step methodology for preparing a sterile, high-concentration stock solution of this compound and subsequent working solutions for treating cells in culture.

Materials and Equipment
  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Calibrated analytical balance

  • Biological safety cabinet (BSC)

  • Sterile syringe filter (0.22 µm pore size)

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing Preparation: In a biological safety cabinet, place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.

  • Weighing this compound: Carefully weigh out 4.35 mg of this compound into the tared microcentrifuge tube.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound. This will result in a final concentration of 10 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, for long-term storage and to ensure the sterility of your stock solution, it is recommended to filter the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for long-term storage.

Protocol for Preparing Working Solutions
  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 1 µM Working Solution:

    • Perform an initial 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Perform a final 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium. This yields a 1 mL working solution with a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration of your experiment.

Mandatory Visualizations

This compound Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the CB1 receptor by this compound.

AM694_Signaling_Pathway AM694 This compound CB1R CB1 Receptor AM694->CB1R Binds and Activates Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) Gi_o->IonChannels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Neurotransmitter release, Gene expression) PKA->CellularResponse Leads to MAPK->CellularResponse Leads to IonChannels->CellularResponse Leads to

Caption: Signaling pathway of this compound via the CB1 receptor.

Experimental Workflow

This diagram outlines the logical flow of preparing and using this compound in a typical cell culture experiment.

Experimental_Workflow Start Start: This compound Powder Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Dilute Prepare Working Solutions in Media Stock->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay End End: Data Analysis Assay->End

Caption: Workflow for this compound solution preparation and cell treatment.

References

Analytical Methods for the Detection of AM-694 in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, a potent synthetic cannabinoid, poses a significant challenge for forensic and clinical toxicology laboratories. As a powerful agonist of the cannabinoid receptor 1 (CB1), its detection in biological samples is crucial for understanding its pharmacokinetics, toxicology, and for identifying its use in cases of intoxication or drug-facilitated crimes. This document provides detailed application notes and protocols for the analytical detection of this compound in various biological matrices, including urine, blood, and hair. The methodologies described focus on robust and sensitive techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with essential sample preparation procedures.

Analytical Methodologies Overview

The primary methods for the confident identification and quantification of this compound and its metabolites in biological samples are chromatography-based techniques coupled with mass spectrometry. While immunoassays can be used for initial screening of synthetic cannabinoids, their cross-reactivity with the ever-expanding library of these compounds, including this compound, can be limited, often leading to false negatives. Therefore, mass spectrometry-based methods are the gold standard for confirmation.

Key Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and suitability for analyzing non-volatile and thermally labile compounds like this compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this compound itself due to potential thermal degradation, GC-MS can be a valuable tool, particularly for certain metabolites, and is a widely available technique in toxicology laboratories.

Quantitative Data Summary

The following tables summarize quantitative parameters for the detection of this compound and other relevant synthetic cannabinoids in various biological matrices. These values are indicative and may vary based on the specific instrumentation, method validation, and laboratory conditions.

Table 1: LC-MS/MS Quantitative Parameters for this compound and Metabolites

AnalyteMatrixLLD/LODLLOQRecovery (%)Reference
This compoundUrine-0.084 µg/L (reported concentration)-[1]
This compound Metabolites (Qualitative)Urine---[1]
Synthetic Cannabinoids (General)Oral Fluid0.01-0.08 ng/mL0.1 ng/mL36-56.7[2]
Synthetic Cannabinoids (General)Plasma0.1-0.5 ng/mL--[3]

LLD: Lower Limit of Detection; LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. Dashes indicate data not available in the cited literature.

Table 2: GC-MS Quantitative Parameters for Synthetic Cannabinoids

AnalyteMatrixLODLLOQRecovery (%)Reference
Synthetic Cannabinoids (General)Hair0.13-0.2 ng/mg--[4]
Amphetamines (as a reference for hair analysis)Hair0.016 ng/mg-83.4-96.8[5]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification. Dashes indicate data not available in the cited literature.

Experimental Protocols

Protocol 1: LC-MS/MS for the Quantification of this compound in Urine

This protocol is based on the method described by Bertol et al. (2015) for the detection of this compound in a clinical case.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., AM-2201).

  • Perform acidic hydrolysis by adding 30% HCl and incubating at 95°C for 60 minutes to cleave any glucuronide conjugates.[1]

  • Allow the sample to cool and adjust the pH to approximately 6.0.

  • Condition a Bond Elut Certify SPE cartridge with methanol followed by deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then an appropriate organic solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1200 Series or equivalent

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 436 → Product ions m/z 190 and 272.[1]

    • AM-2201 (Internal Standard): Precursor ion [M+H]⁺ m/z 360 → Product ions m/z 155 and 127.[1]

  • Metabolite Screening:

    • Carboxylated metabolite: Putative [M+H]⁺ ion m/z 448.[1]

    • Defluorinated metabolite: Putative [M+H]⁺ ion m/z 434.[1]

Protocol 2: GC-MS for the Analysis of this compound in Blood (General Approach)

This protocol provides a general framework for the analysis of synthetic cannabinoids in blood using GC-MS. Method development and validation are essential for specific application to this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood or plasma, add an appropriate internal standard.

  • Add a buffer to adjust the pH to basic conditions (e.g., pH 9-10).

  • Add an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).[1]

  • Vortex the mixture for several minutes to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Derivatization (optional but may be necessary to improve chromatographic properties): Reconstitute the residue in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and heat to complete the reaction.

  • The derivatized sample is then ready for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 7890A or equivalent

  • Column: A low-bleed capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280°C

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analytes.

  • MS System: Mass selective detector

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan a wide mass range (e.g., m/z 50-550) to identify characteristic fragment ions of this compound and its metabolites.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Hair

Hair analysis provides a longer window of detection. This protocol is a general guide for the extraction of synthetic cannabinoids from hair.

1. Sample Decontamination and Pulverization

  • Wash hair samples sequentially with deionized water and a solvent like acetone to remove external contamination.

  • Dry the hair samples completely.

  • Pulverize the hair to a fine powder using a ball mill to increase the surface area for extraction.

2. Extraction

  • Incubate a weighed amount of pulverized hair (e.g., 20-50 mg) in an extraction solvent (e.g., methanol) overnight at an elevated temperature (e.g., 50°C) with sonication.[6]

  • Centrifuge the sample and collect the supernatant.

3. Solid-Phase Extraction (SPE) Clean-up

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and water.

  • Load the supernatant from the hair extract onto the cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analytes with a suitable solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate and reconstitute for LC-MS/MS or GC-MS analysis.

Visualization of Key Processes

This compound Detection Workflow

This compound Detection Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection BiologicalSample Biological Sample (Urine, Blood, Hair) Extraction Extraction (SPE or LLE) BiologicalSample->Extraction Add Internal Standard Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS, optional) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Confirmation) LCMS->DataAnalysis GCMS->DataAnalysis Report Report DataAnalysis->Report Generate Report

Caption: Workflow for the detection of this compound in biological samples.

This compound Signaling Pathway via CB1 Receptor

This compound CB1 Receptor Signaling Pathway AM694 This compound CB1R CB1 Receptor AM694->CB1R Agonist Binding Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAPK Pathway (e.g., ERK) Gi_o->MAPK Activation IonChannels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) Gi_o->IonChannels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered neurotransmitter release) PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling cascade of this compound via the CB1 receptor.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the detection and quantification of this compound in biological samples. The use of LC-MS/MS is highly recommended for its superior sensitivity and specificity. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. As new synthetic cannabinoids continue to emerge, it is essential for laboratories to continuously validate and update their analytical methods to meet the evolving challenges in forensic and clinical toxicology.

References

Application Notes and Protocols: AM-694 in Autoradiography for Receptor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of AM-694, a potent cannabinoid receptor ligand, in autoradiography studies aimed at receptor localization.

Introduction

This compound, chemically known as [1-(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone, is a high-affinity ligand for the cannabinoid receptor type 1 (CB1).[1] Its structure allows for radiolabeling, making it a potential tool for in vitro and in vivo imaging studies of CB1 receptor distribution. This document outlines the necessary data, protocols, and workflows for employing radiolabeled this compound in receptor autoradiography.

Data Presentation

Quantitative data for this compound is crucial for designing and interpreting autoradiography experiments. The following tables summarize the key binding affinity and radiolabeling parameters.

Table 1: Cannabinoid Receptor Binding Affinity of this compound

LigandReceptorKi (nM)Assay TypeSource
This compoundHuman CB11.4 ± 0.2Radioligand displacement assay[2]
This compoundHuman CB234.2 ± 8.7Radioligand displacement assay[2]

Table 2: Radiolabeling and Purity of [18F]this compound

ParameterValueSource
Radiochemical Yield (non-decay-corrected)20%[1]
Specific Activity14,500 mCi/mmol[1]
Radiochemical Purity>99%[1]
Chemical Purity95.5%[1]

Experimental Protocols

A detailed methodology is essential for reproducible results. The following protocols are based on established procedures for cannabinoid receptor autoradiography and specific information available for [18F]this compound.

I. Synthesis and Radiolabeling of [18F]this compound

The synthesis of [18F]this compound is achieved through a no-carrier-added regioselective radiofluorination of a corresponding tosylate precursor.[1]

Procedure:

  • Precursor: Start with the tosylate precursor of this compound.

  • Radiofluorination: Perform a nucleophilic substitution reaction using [18F]fluoride.

  • Purification: Purify the resulting [18F]this compound using high-performance liquid chromatography (HPLC).

  • Quality Control: Assess radiochemical purity, chemical purity, and specific activity as detailed in Table 2.

Note: While the radiolabeling of this compound has been successfully demonstrated, it is important to note that subsequent in vivo imaging studies have been hampered by the high lipophilicity of the radioligand.[1]

II. Tissue Preparation for In Vitro Autoradiography

Proper tissue handling is critical for preserving receptor integrity.

Procedure:

  • Tissue Procurement: Euthanize the animal model (e.g., rat, mouse) and rapidly dissect the brain or other tissues of interest.

  • Freezing: Immediately freeze the tissues in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation.

  • Storage: Store the frozen tissues at -80°C until sectioning.

  • Sectioning: Using a cryostat, cut tissue sections at a thickness of 10-20 µm.

  • Mounting: Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.

  • Drying and Storage: Dry the slides in a desiccator at 4°C or in a slide warmer and store at -80°C until the day of the experiment.

III. In Vitro Receptor Autoradiography with [18F]this compound

This protocol outlines the incubation of tissue sections with the radioligand.

Buffers and Reagents:

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5% bovine serum albumin (BSA) to reduce non-specific binding.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [18F]this compound diluted in incubation buffer to the desired concentration (typically at or below the Kd value).

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled CB1 receptor antagonist (e.g., Rimonabant) or this compound itself.

Procedure:

  • Pre-incubation: Bring the slides to room temperature and pre-incubate them in incubation buffer for 15-30 minutes to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with the [18F]this compound solution for a predetermined time to reach equilibrium (e.g., 60-120 minutes) at room temperature.

    • Total Binding: Incubate a set of slides with only [18F]this compound.

    • Non-specific Binding: Incubate an adjacent set of slides with [18F]this compound and the non-specific binding control.

  • Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 2 minutes).

  • Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.

  • Drying: Dry the slides under a stream of cool, dry air.

IV. Imaging and Data Analysis

Procedure:

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to allow for quantification.

  • Imaging: After an appropriate exposure time (which depends on the specific activity and tissue receptor density), scan the imaging plate using a phosphor imager or develop the film.

  • Analysis:

    • Quantify the signal intensity in specific brain regions using densitometry software.

    • Convert the signal intensity to fmol/mg tissue or a similar unit using the calibration standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts AM694 This compound (Agonist) AM694->CB1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical CB1 receptor signaling pathway.

Experimental Workflow for Autoradiography

This diagram outlines the key steps in performing an in vitro receptor autoradiography experiment with radiolabeled this compound.

Autoradiography_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_imaging Imaging & Analysis Tissue_Harvest Tissue Harvest & Freezing Sectioning Cryosectioning (10-20 µm) Tissue_Harvest->Sectioning Mounting Thaw-Mounting on Slides Sectioning->Mounting Preincubation Pre-incubation (Rehydration) Mounting->Preincubation Incubation_Total Incubation: [18F]this compound (Total Binding) Preincubation->Incubation_Total Incubation_NSB Incubation: [18F]this compound + Antagonist (Non-specific Binding) Preincubation->Incubation_NSB Washing Washing (Remove unbound ligand) Incubation_Total->Washing Incubation_NSB->Washing Drying Drying Slides Washing->Drying Exposure Exposure to Phosphor Plate/Film Drying->Exposure Imaging Scanning/Developing Exposure->Imaging Analysis Quantitative Analysis Imaging->Analysis

Caption: Workflow for in vitro receptor autoradiography.

References

Application Notes and Protocols for Utilizing AM-694 in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AM-694, a potent synthetic cannabinoid, in behavioral pharmacology research. This document outlines its mechanism of action, key in vitro and in vivo pharmacological data, and detailed protocols for assessing its behavioral effects in rodent models.

Introduction to this compound

This compound, chemically known as 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a powerful and selective agonist for the cannabinoid receptor type 1 (CB1).[1][2] Its high affinity for the CB1 receptor makes it a valuable tool for investigating the endocannabinoid system and the behavioral consequences of potent cannabinoid agonism. In preclinical research, this compound is utilized to model the effects of synthetic cannabinoids and to explore the neural circuits underlying cannabinoid-induced behaviors.

Mechanism of Action

This compound exerts its effects primarily through the activation of the CB1 receptor, which is a G-protein coupled receptor (GPCR). The CB1 receptor is predominantly expressed in the central nervous system.[1] Upon binding, this compound initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also modulate various ion channels, including the inhibition of calcium channels and the activation of potassium channels. Furthermore, CB1 receptor activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulation PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Modulation cAMP cAMP AC->cAMP Conversion of ATP Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreased K_efflux K+ Efflux K_channel->K_efflux Increased AM694 This compound AM694->CB1 Agonist Binding Neuronal_Inhibition Neuronal Inhibition Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition

CB1 Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the known in vitro binding and functional activity of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Reference
CB10.08 nM[3]
CB21.44 nM[3]

Table 2: In Vitro Functional Activity of this compound

AssayParameterValueReference
GTPγS Binding (CB1)EC5052.8 nM[3]
GTPγS Binding (CB1)Emax63%[3]

Experimental Protocols in Behavioral Pharmacology

This compound can be used to investigate a range of cannabinoid-mediated behaviors in rodents. The following are detailed protocols for common behavioral assays.

Drug Preparation and Administration

Vehicle Selection: this compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle for synthetic cannabinoids is a mixture of ethanol, Emulphor (or Tween 80), and saline. A typical ratio is 1:1:18 (Ethanol:Emulphor:Saline). The solution should be vortexed or sonicated to ensure complete dissolution.

Routes of Administration: The choice of administration route depends on the experimental question.

  • Intraperitoneal (IP): Most common for systemic administration in rodents.

  • Intravenous (IV): Used for self-administration studies to allow for rapid drug delivery.

  • Subcutaneous (SC): Provides a slower absorption and longer duration of action.

  • Oral (PO): Can be used but may have variable bioavailability.

Dose Selection: Due to the high potency of this compound, initial dose-finding studies are recommended. Based on its high CB1 affinity, a starting dose range of 0.01 to 1.0 mg/kg (IP) is suggested for initial tetrad and behavioral screening.

The Cannabinoid Tetrad Assay

The tetrad assay is a battery of four tests used to characterize the in vivo effects of cannabinoid agonists in rodents, typically mice. Positive results in all four tests are highly predictive of CB1 receptor agonism.

Experimental Workflow:

Tetrad_Workflow acclimation Acclimation to Test Room (30-60 min) injection This compound or Vehicle Administration (IP) acclimation->injection locomotor 1. Locomotor Activity (Open Field Test) injection->locomotor Post-injection (e.g., 30 min) catalepsy 2. Catalepsy (Bar Test) locomotor->catalepsy temperature 3. Body Temperature (Rectal Probe) catalepsy->temperature analgesia 4. Analgesia (Tail-flick or Hot Plate Test) temperature->analgesia data_analysis Data Analysis analgesia->data_analysis

Cannabinoid Tetrad Assay Workflow

Protocol Details:

  • Hypolocomotion (Spontaneous Activity):

    • Apparatus: Open field arena (e.g., 40 x 40 cm) with automated beam breaks or video tracking software.

    • Procedure: Place the animal in the center of the arena and record locomotor activity (distance traveled, beam breaks) for a set duration (e.g., 10-30 minutes).

    • Endpoint: A significant decrease in locomotor activity compared to the vehicle-treated group.

  • Catalepsy (Immobility):

    • Apparatus: A horizontal bar (e.g., 0.5 cm diameter) elevated approximately 4-5 cm from a surface.

    • Procedure: Gently place the animal's forepaws on the bar. Start a timer and measure the latency to remove both forepaws from the bar. A cut-off time (e.g., 60 seconds) is typically used.

    • Endpoint: A significant increase in the time the animal remains immobile on the bar.

  • Hypothermia (Reduced Body Temperature):

    • Apparatus: A digital thermometer with a rectal probe suitable for rodents.

    • Procedure: Gently restrain the animal and insert the lubricated probe into the rectum to a consistent depth (e.g., 1.5-2.0 cm) to measure core body temperature.

    • Endpoint: A significant decrease in body temperature compared to the vehicle-treated group.

  • Analgesia (Pain Relief):

    • Apparatus: A tail-flick apparatus or a hot plate analgesia meter.

    • Tail-Flick Test: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured.

    • Hot Plate Test: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • Endpoint: A significant increase in the latency to respond to the thermal stimulus.

Table 3: Expected Outcomes of this compound in the Rodent Tetrad Assay

Tetrad ComponentExpected Effect of this compoundMeasurement
Locomotor ActivityDecreaseDecreased distance traveled, fewer beam breaks
CatalepsyIncreaseIncreased immobility time on the bar
Body TemperatureDecreaseLower core body temperature
AnalgesiaIncreaseIncreased latency in tail-flick or hot plate test
Note: The effective dose range for this compound in the tetrad assay has not been extensively published and should be determined empirically. Doses of other potent synthetic cannabinoids (e.g., JWH-018, CP55,940) that produce these effects are typically in the 0.1 - 5.0 mg/kg range (IP).
Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Experimental Workflow:

CPP_Workflow pre_conditioning Pre-Conditioning (Baseline Preference Test) conditioning Conditioning Phase (Alternating Drug and Vehicle Pairings) pre_conditioning->conditioning post_conditioning Post-Conditioning (Preference Test) conditioning->post_conditioning data_analysis Data Analysis (Time in Drug-Paired vs. Vehicle-Paired Compartment) post_conditioning->data_analysis

Conditioned Place Preference Workflow

Protocol Details:

  • Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).

  • Pre-Conditioning (Day 1): Place the animal in the central compartment (if applicable) and allow free access to all compartments for a set duration (e.g., 15-20 minutes). Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

  • Conditioning (Days 2-9): This phase typically lasts for 4-8 days.

    • On "drug" days, administer this compound and confine the animal to one of the compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).

    • On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Table 4: Expected Outcomes of this compound in the Conditioned Place Preference Paradigm

Drug EffectExpected OutcomeMeasurement
RewardingConditioned Place Preference (CPP)Increased time spent in the drug-paired compartment
AversiveConditioned Place Aversion (CPA)Decreased time spent in the drug-paired compartment
Note: The dose range of this compound for inducing CPP or CPA has not been well-established. It is crucial to test a range of doses, as cannabinoids can have biphasic effects (rewarding at lower doses and aversive at higher doses).
Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug, which is a key indicator of its abuse potential.

Experimental Workflow:

IVSA_Workflow surgery Catheter Implantation Surgery (Jugular Vein) recovery Post-Surgical Recovery surgery->recovery acquisition Acquisition of Self-Administration (Fixed-Ratio Schedule) recovery->acquisition dose_response Dose-Response Curve Generation acquisition->dose_response extinction_reinstatement Extinction and Reinstatement Testing (Optional) dose_response->extinction_reinstatement data_analysis Data Analysis (Infusions, Lever Presses) extinction_reinstatement->data_analysis

Intravenous Self-Administration Workflow

Protocol Details:

  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically rats). The catheter is externalized on the back of the animal.

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days. Maintain catheter patency with regular flushing (e.g., heparinized saline).

  • Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the animal's catheter via a tether system.

  • Acquisition:

    • Place the animal in the operant chamber for daily sessions (e.g., 2 hours).

    • A response on the active lever results in the delivery of an intravenous infusion of this compound and the presentation of a cue light.

    • Responses on the inactive lever have no consequence.

    • Initially, a fixed-ratio 1 (FR1) schedule is used (one lever press results in one infusion). The schedule can be progressively increased (e.g., FR5, FR10) to assess motivation.

  • Dose-Response: Once stable responding is established, different unit doses of this compound can be tested to generate a dose-response curve.

  • Extinction and Reinstatement (Optional):

    • Extinction: Active lever presses no longer result in drug infusion.

    • Reinstatement: Following extinction, drug-seeking behavior can be reinstated by a non-contingent "priming" injection of this compound, presentation of drug-associated cues, or exposure to a stressor.

Table 5: Expected Outcomes of this compound in the Intravenous Self-Administration Paradigm

ParameterExpected Outcome for a Reinforcing DrugMeasurement
AcquisitionHigher responding on the active lever vs. inactive leverNumber of lever presses
Dose-ResponseInverted U-shaped curveNumber of infusions earned
ExtinctionDecrease in active lever pressingNumber of lever presses
ReinstatementIncrease in active lever pressing after a triggerNumber of lever presses
Note: There is a lack of published data on the intravenous self-administration of this compound. The reinforcing efficacy and the effective dose range will need to be determined experimentally.

Conclusion

This compound is a valuable pharmacological tool for studying the behavioral effects of potent CB1 receptor agonists. The protocols outlined in these application notes provide a framework for conducting robust and reproducible behavioral pharmacology studies. Due to the limited availability of in vivo dose-response data for this compound, it is imperative that researchers conduct thorough dose-finding studies to determine the optimal concentrations for their specific experimental paradigms. Careful experimental design and adherence to established protocols will ensure the generation of high-quality, interpretable data.

References

AM-694: Application Notes and Protocols for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694 is a potent synthetic cannabinoid that acts as a high-affinity agonist for the cannabinoid receptors CB1 and CB2.[1][2][3] Its high affinity and selectivity make it a valuable research tool, particularly as a ligand in competitive binding assays designed to characterize novel cannabinoid receptor ligands. This document provides detailed application notes and a comprehensive protocol for the use of this compound in such assays. Competitive radioligand binding assays are a fundamental technique in pharmacology for determining the affinity of a ligand for a receptor.[4][5] In this assay, an unlabeled compound (the competitor, e.g., a novel drug candidate) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand by increasing concentrations of the competitor, the binding affinity (Ki) of the unlabeled compound can be determined.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for human cannabinoid receptors CB1 and CB2 has been determined through radioligand displacement assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

LigandReceptorKi (nM)Reference
This compoundCB10.08[1][2][3]
This compoundCB21.44[1][2][3]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors using this compound as a Competitor

This protocol describes the determination of the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand. This compound can be used as a high-affinity, non-labeled reference compound.

Materials and Reagents:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK-293 or CHO cells).

  • Radioligand: [³H]CP-55,940 (a commonly used high-affinity cannabinoid receptor agonist).

  • Unlabeled Competitor: Test compound and this compound (for use as a reference standard).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and this compound in the assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • Dilute the [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5 nM.

    • Thaw the membrane preparations on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2), 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of each concentration of the test compound or this compound, 50 µL of diluted [³H]CP-55,940, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway of CB1 Receptor Activation

Cannabinoid receptors, including CB1, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[1][3][6] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, CB1 receptor activation can modulate ion channels, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[8][9] These actions collectively contribute to the modulation of neurotransmitter release.

CB1_Signaling_Pathway Ligand This compound (Agonist) CB1R CB1 Receptor Ligand->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Reduces K_ion K⁺ Efflux K_channel->K_ion Increases Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Modulates

CB1 Receptor Signaling Pathway
Experimental Workflow for Competitive Binding Assay

The workflow for a competitive binding assay involves a series of sequential steps, from the preparation of reagents to the final data analysis, to determine the binding affinity of a test compound.

Competitive_Binding_Workflow start Start prep Prepare Reagents: - Membrane Preparation - Radioligand ([³H]CP-55,940) - Test Compound (e.g., this compound) start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at 30°C for 90 min setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Competitive Binding Assay Workflow

References

Application Note: Quantification of AM-694 Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-694, a potent synthetic cannabinoid, has been a compound of interest in forensic and clinical toxicology. Understanding its metabolic fate is crucial for accurate detection of its use and for assessing its toxicological profile. This application note provides a detailed protocol for the quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways of this compound include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[1] In vitro studies using human liver microsomes have also identified oxidative defluorination as a key metabolic route. This method is designed to be a robust and sensitive tool for researchers in drug metabolism and toxicology.

Experimental Workflow

The overall experimental workflow for the quantification of this compound and its metabolites is depicted below.

workflow sample Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis Glucuronide Conjugate Cleavage extraction Solid-Phase Extraction (SPE) hydrolysis->extraction Sample Cleanup & Concentration lcms LC-MS/MS Analysis extraction->lcms Separation & Detection quant Data Analysis & Quantification lcms->quant Quantification of Analytes

Caption: Experimental workflow for this compound metabolite quantification.

Metabolic Pathway of this compound

The primary metabolic transformations of this compound involve modifications to the N-pentyl chain and the terminal fluorine atom. The key metabolic pathways are summarized in the diagram below.

metabolism cluster_parent Parent Compound cluster_metabolites Phase I Metabolites AM694 This compound M1 Hydroxylated Metabolite AM694->M1 Hydroxylation M2 Defluorinated Metabolite AM694->M2 Hydrolytic Defluorination M3 Carboxylated Metabolite AM694->M3 Carboxylation

Caption: Major metabolic pathways of this compound.

Detailed Protocols

Sample Preparation

Given that synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates, a hydrolysis step is essential for accurate quantification of the total amount of each analyte.

Materials:

  • Human urine or plasma samples

  • β-glucuronidase from Patella vulgata

  • Phosphate buffer (100 mM, pH 6.0)

  • Internal Standard (IS) solution (e.g., AM-2201 or a deuterated analog of this compound)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

Protocol:

  • To 1 mL of urine or plasma, add 50 µL of the internal standard solution.

  • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the mixture and incubate at 60°C for 2 hours to ensure complete hydrolysis of glucuronide conjugates.

  • Allow the samples to cool to room temperature.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data

The following table summarizes the proposed MRM transitions for this compound and its major metabolites. The precursor ions for the metabolites are based on published in vivo detection data.[1] Product ions are proposed based on typical fragmentation patterns of synthetic cannabinoids, which often involve cleavage of the N-alkyl chain and fragmentation of the indole or naphthoyl moieties.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 436.0190.1272.1
Hydroxylated Metabolite 452.0190.1288.1
Defluorinated Metabolite 434.0190.1270.1
Carboxylated Metabolite 448.0190.1284.1
AM-2201 (IS) 360.2155.1127.1

Note: The exact product ions and collision energies should be optimized by direct infusion of analytical standards if available.

Conclusion

This application note provides a comprehensive LC-MS/MS method for the quantification of this compound and its primary metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM transitions, offer a solid foundation for researchers to implement this method in their laboratories. This will aid in the accurate assessment of this compound exposure and contribute to a better understanding of its pharmacology and toxicology.

References

Standard Operating Procedure for Handling and Storing AM-694: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the safe handling, storage, and experimental use of AM-694, a potent synthetic cannabinoid. The information is intended to guide researchers in obtaining reliable and reproducible results while maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, with the formal name --INVALID-LINK---methanone, is a high-affinity agonist for the cannabinoid receptor 1 (CB1).[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number335161-03-0[3][4]
Molecular FormulaC₂₀H₁₉FINO[1][3]
Molar Mass435.281 g/mol [1]
AppearancePale Yellow Solid[5]
Purity≥ 98% (typical)[3]
SolubilityDMF: 10 mg/ml; DMSO: 14 mg/ml; Ethanol: 10 mg/ml[3][6]
Stability≥ 5 years when stored at -20°C[3]

Safety, Handling, and Storage Protocols

2.1. Safety Precautions

This compound is classified as toxic if swallowed.[6] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[6]

2.2. Storage

For long-term stability, this compound should be stored as a solid at -20°C .[3] The compound is stable for at least five years under these conditions.[3] For short-term use, solutions can be prepared and stored at -20°C, though repeated freeze-thaw cycles should be avoided.

2.3. Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

3.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM solution, weigh 4.35 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C.

3.2. In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing human CB1 receptors (e.g., HEK293 or CHO cells)

  • [³H]CP55,940 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • [³H]CP55,940 at a final concentration equal to its Kd.

    • Serial dilutions of this compound or vehicle control.

    • Cell membranes (protein concentration to be optimized for the specific batch).

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3. In Vitro Functional Assay: cAMP Accumulation

This protocol measures the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor, providing a measure of its functional agonism.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • Cell culture medium

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Seed the CB1-expressing HEK293 cells into a 96-well plate and culture overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration that elicits a submaximal cAMP response.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.

  • Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect).

3.4. Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites

This protocol describes the extraction of this compound and its metabolites from a biological matrix (e.g., urine) for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Urine sample

  • Internal standard (e.g., AM-2201)[7]

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Certify)[7]

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • To a urine sample, add the internal standard.

  • For the analysis of conjugated metabolites, perform acidic hydrolysis by adding HCl and incubating at an elevated temperature (e.g., 95°C for 60 minutes).[7]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, acetate buffer, methanol).

  • Elute this compound and its metabolites with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent.

  • Inject an aliquot into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterReceptorValueAssay TypeReference
Ki CB10.08 nMRadioligand Binding[1][2][3]
Ki CB21.44 nMRadioligand Binding[1][2][3]
EC₅₀ CB152.8 nMGTPγS Binding[2]
Emax CB163%GTPγS Binding[2]

Signaling Pathways and Experimental Workflows

5.1. This compound-Mediated CB1 Receptor Signaling

This compound, as a CB1 receptor agonist, activates downstream signaling pathways primarily through the G-protein Gαi/o.[8][9] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of ion channels and other effector proteins.[8][10]

AM694_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gαi/o Activation CB1->G_protein Activates beta_arrestin β-Arrestin Recruitment CB1->beta_arrestin Recruits AM694 This compound AM694->CB1 Binds to AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits IonChannels Ion Channel Modulation (e.g., ↓ Ca²⁺, ↑ K⁺) G_protein->IonChannels Modulates MAPK MAPK/ERK Pathway (Activation) G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

This compound signaling at the CB1 receptor.

5.2. Experimental Workflow for In Vitro Functional Characterization

The following diagram illustrates a typical workflow for characterizing the in vitro functional activity of this compound.

InVitro_Workflow start Start stock_prep Prepare this compound Stock Solution start->stock_prep binding_assay Receptor Binding Assay (Determine Ki) stock_prep->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) stock_prep->functional_assay cell_culture Culture CB1-Expressing Cells (e.g., HEK293) cell_culture->binding_assay cell_culture->functional_assay data_analysis Data Analysis (IC50, EC50, Ki) binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Workflow for in vitro characterization.

5.3. Logical Relationship of this compound Metabolism and Detection

This diagram shows the logical steps from this compound administration to its detection in biological samples.

Metabolism_Detection_Logic administration This compound Administration (e.g., in vivo study) metabolism Phase I Metabolism (e.g., Hydrolytic Defluorination, Carboxylation, Monohydroxylation) administration->metabolism sample_collection Biological Sample Collection (e.g., Urine) metabolism->sample_collection sample_prep Sample Preparation (e.g., SPE) sample_collection->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis detection Detection of Parent Compound and Metabolites analysis->detection

Metabolism and detection of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in AM-694 Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during AM-694 autoradiography experiments. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any specific signal in my this compound autoradiogram. What are the primary areas to troubleshoot?

A1: A complete lack of signal can be attributed to several critical factors in the experimental workflow. Systematically check the following:

  • Radioligand Integrity: Ensure your radiolabeled this compound has not degraded. Verify its age, storage conditions, and specific activity.[1] Radiochemicals are inherently unstable and require proper storage, typically at low temperatures (below -80°C) and protected from light, to minimize decomposition.[2]

  • Tissue Quality: Confirm that the tissue sections were properly prepared and stored. Tissues should be fresh-frozen and stored at -80°C to preserve receptor integrity.[3] Improper handling can lead to receptor degradation.

  • Incubation Conditions: Double-check the incubation buffer composition and the concentration of [3H]this compound. The concentration should be appropriate for the CB1 receptor, typically in the low nanomolar range.

  • Autoradiography Detection: Ensure the film or phosphor imaging screen is not expired and has been handled correctly (e.g., not exposed to light). For tritium, ensure you are using tritium-sensitive film or screens.[4]

Q2: My signal is very weak, although I can distinguish it from the background. How can I enhance the signal intensity?

A2: Weak signal is a common issue. Consider the following to boost your signal:

  • Increase Radioligand Concentration: You may be using a suboptimal concentration of [3H]this compound. While needing to be mindful of increasing non-specific binding, a slightly higher concentration may be necessary.

  • Extend Exposure Time: The exposure time of the tissue sections to the film or phosphor screen may be insufficient.[4] Try extending the exposure period, for instance, from 5 days to 7-14 days.

  • Check for Quenching: Tritium emissions are susceptible to quenching, where the energy of the beta particles is absorbed by the tissue matrix, particularly in lipid-rich areas like white matter, leading to a reduced signal.[5] This can cause an underestimation of radioactivity.[6]

  • Tissue Thickness: Ensure your tissue sections are of the recommended thickness, typically around 20 µm.[3][4] Thicker sections can increase quenching.

Q3: I am observing high background noise, which is obscuring my specific signal. What are the likely causes and solutions?

A3: High background is often due to non-specific binding of the radioligand. Here’s how to address it:

  • Optimize Washing Steps: Inadequate washing will result in high non-specific binding. Increase the number or duration of washes in ice-cold buffer after the incubation step.[4][7] A typical protocol involves multiple washes of several minutes each.

  • Include a Pre-incubation Step: A pre-incubation of the tissue slices in buffer before adding the radioligand can help to remove endogenous ligands that might interfere with binding.[4][7]

  • Reduce Radioligand Concentration: While a low concentration can lead to a weak signal, an excessively high concentration can increase non-specific binding.

  • Block Non-Specific Sites: Adding a blocking agent to the incubation buffer, such as bovine serum albumin (BSA), can help to reduce non-specific binding to tissue components.[8]

Q4: How do I determine if the low signal is due to a problem with my experiment or an actual low density of CB1 receptors in my tissue sample?

A4: This is a critical question that requires proper controls.

  • Positive Control Tissue: Always include a positive control tissue known to have a high density of CB1 receptors, such as the hippocampus or cerebellum.[9] If you see a strong signal in the positive control and a low signal in your experimental tissue, it is more likely a true biological result.

  • Saturation Binding Experiments: Performing saturation binding assays with increasing concentrations of [3H]this compound can help determine the maximal number of binding sites (Bmax) in your tissue.[8] A low Bmax would indicate a low receptor density.

  • Competitive Binding Analysis: Use a known unlabeled CB1 receptor antagonist to displace the [3H]this compound binding. A significant reduction in signal in the presence of the competitor confirms that the binding is specific to the CB1 receptor.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to cannabinoid receptor autoradiography. Note that specific values for this compound may need to be empirically determined.

ParameterTypical Value/RangeNotes
Radioligand Concentration 0.5 - 5 nMShould be around the Kd value for the receptor.[10][11]
Incubation Time 60 - 90 minutesShould be sufficient to reach binding equilibrium.[4][8]
Incubation Temperature Room Temperature (~22°C) or 30°C[3][4][8]
Washing Time 3 x 5 minutesIn ice-cold buffer to remove unbound radioligand.[4]
Tissue Section Thickness 20 µmA standard thickness for cryostat sections.[3][4]
Exposure Time 1 - 28 daysHighly dependent on the specific activity of the radioligand and receptor density.[7][12]

Experimental Protocols

Standard In Vitro Autoradiography Protocol for [3H]this compound

This protocol is a generalized procedure and may require optimization for specific tissues and experimental conditions.

  • Tissue Sectioning:

    • Using a cryostat, cut 20 µm thick sections of fresh-frozen brain tissue.[3][4]

    • Thaw-mount the sections onto charged microscope slides.[3]

    • Store the slides at -80°C until use.[4]

  • Pre-incubation:

    • Bring slides to room temperature.

    • Incubate in pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.[4][7]

  • Incubation:

    • Prepare the incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, with a protease inhibitor cocktail, pH 7.4).[4]

    • Add [3H]this compound to the incubation buffer at a final concentration of 1-3 nM (for total binding).

    • For non-specific binding, add an excess (e.g., 10 µM) of an unlabeled CB1 antagonist to a separate set of slides.[7]

    • Incubate the slides for 90 minutes at room temperature with gentle agitation.[4]

  • Washing:

    • Rapidly aspirate the incubation solution.

    • Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) three times for 5 minutes each.[4][7]

    • Perform a final brief rinse in ice-cold distilled water to remove salts.[4]

  • Drying and Exposure:

    • Dry the slides under a stream of cool air.

    • Appose the slides to a tritium-sensitive phosphor screen or film in a light-tight cassette.[4]

    • Include calibrated tritium standards for quantitative analysis.[12]

    • Expose for 1-4 weeks at -80°C.

  • Data Analysis:

    • Scan the phosphor screen or develop the film.

    • Quantify the signal density using appropriate image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[4]

Visualizations

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Ligand Verify Radioligand Integrity (Age, Storage, Activity) Start->Check_Ligand Check_Tissue Assess Tissue Quality (Storage, Preparation) Start->Check_Tissue Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Check_Detection Examine Detection Method (Film/Screen, Exposure) Start->Check_Detection No_Signal No Signal Check_Ligand->No_Signal Check_Tissue->No_Signal Signal_Weak Signal is Weak Check_Protocol->Signal_Weak High_Background High Background Check_Protocol->High_Background Check_Detection->Signal_Weak Increase_Conc Increase Ligand Concentration Signal_Weak->Increase_Conc If signal is uniformly low Extend_Exposure Extend Exposure Time Signal_Weak->Extend_Exposure If signal is uniformly low Check_Quench Investigate Quenching Signal_Weak->Check_Quench If signal is low in specific regions (e.g., white matter) Optimize_Wash Optimize Washing Steps High_Background->Optimize_Wash Add_Blocker Add Blocking Agent (e.g., BSA) High_Background->Add_Blocker Positive_Control Run Positive Control Tissue No_Signal->Positive_Control

Caption: Troubleshooting workflow for low signal in this compound autoradiography.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_detection Signal Detection Cryosection Cryosection (20 µm) Thaw_Mount Thaw-Mount on Slides Cryosection->Thaw_Mount Store Store at -80°C Thaw_Mount->Store Preincubation Pre-incubation (30 min) Store->Preincubation Incubation Incubation with [3H]this compound (90 min) Preincubation->Incubation Washing Washing (3 x 5 min) Incubation->Washing Drying Dry Slides Washing->Drying Exposure Expose to Film/Screen (1-4 weeks) Drying->Exposure Imaging Scan/Develop Exposure->Imaging Analysis Quantitative Analysis Imaging->Analysis

Caption: General experimental workflow for this compound autoradiography.

References

Identifying and minimizing AM-694 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of AM-694. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this potent synthetic cannabinoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole, is a potent synthetic cannabinoid. It acts as a selective agonist for the cannabinoid receptor type 1 (CB1).[1] It also exhibits high affinity for the cannabinoid receptor type 2 (CB2).[1]

Q2: What are the known binding affinities of this compound for its primary targets?

This compound is known for its high affinity and selectivity for the CB1 receptor over the CB2 receptor. The binding affinities are summarized in the table below.

ReceptorKᵢ (nM)
CB10.08[1]
CB21.44[1]

Q3: What are the potential off-target effects of synthetic cannabinoids like this compound?

While comprehensive off-target screening data for this compound is limited, studies on other synthetic cannabinoid receptor agonists (SCRAs) suggest potential for off-target activities, particularly at higher concentrations.[2][3] These may include:

  • Antagonism at other G-protein coupled receptors (GPCRs): Screening of several SCRAs revealed inhibitory activity at a wide range of GPCRs, including chemokine, oxytocin, and histamine receptors, typically at concentrations of 30 μM.[2][3]

  • Interaction with other receptor systems: Some synthetic cannabinoids have been shown to interact with the serotonin (5-HT) and GPR55 receptors.[2] For instance, some first-generation SCRAs are 5-HT2B antagonists, and others are GPR55 antagonists.[2]

  • Severe adverse effects: The use of synthetic cannabinoids has been associated with a range of severe adverse effects not typically seen with natural cannabinoids, which may be indicative of off-target activity. These include cardiovascular events, respiratory depression, acute kidney injury, anxiety, and psychosis.[4][5][6]

Q4: How can I determine if the effects I am observing in my experiment are due to off-target interactions of this compound?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of selective antagonists: Pre-treatment with a selective CB1 antagonist (e.g., rimonabant) or a CB2 antagonist (e.g., SR144528) should block the on-target effects of this compound. If the observed effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Use of structurally different agonists: Compare the effects of this compound with other structurally distinct CB1/CB2 agonists. If the effect is consistently produced by various cannabinoid agonists, it is more likely to be an on-target effect.

  • Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A careful dose-response study can help distinguish between high-potency on-target effects and lower-potency off-target effects.

  • Use of knockout models: If available, using cells or animals lacking the CB1 or CB2 receptor can definitively determine if the observed effect is mediated by these receptors.

Troubleshooting Guides

Issue 1: Unexpected or contradictory results at high concentrations of this compound.

  • Possible Cause: Off-target effects are more likely to occur at higher concentrations. Studies on similar synthetic cannabinoids show antagonist activity at various GPCRs at concentrations around 30 μM.[2][3]

  • Troubleshooting Steps:

    • Perform a detailed concentration-response curve: Determine the EC₅₀ for your on-target effect and observe if the unexpected results appear at concentrations significantly higher than the EC₅₀.

    • Conduct counter-screening: Test this compound against a panel of relevant off-target receptors, particularly those identified for other SCRAs (e.g., chemokine, oxytocin, histamine, and serotonin receptors).

    • Use a lower concentration: If possible, design your experiments to use the lowest effective concentration of this compound to minimize the risk of off-target effects.

Issue 2: Observed effects are not blocked by a CB1 or CB2 antagonist.

  • Possible Cause: This is a strong indication of an off-target effect.

  • Troubleshooting Steps:

    • Confirm antagonist activity: Ensure that the antagonist used is active and used at an appropriate concentration to block the on-target receptor.

    • Investigate alternative targets: Based on the observed phenotype, consider which other receptor systems might be involved. For example, if you observe cardiovascular effects, you might screen against adrenergic or serotonergic receptors.

    • Consult the literature for off-target profiles of similar compounds: Research other potent synthetic cannabinoids to identify potential off-target candidates for screening.

Issue 3: High variability in experimental results.

  • Possible Cause: In addition to standard experimental variability, the lipophilic nature of synthetic cannabinoids can lead to issues with solubility and stability in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize solubility: Prepare stock solutions in an appropriate solvent like DMSO and ensure the final concentration in your assay medium is low (typically <0.1%) to avoid solvent effects. The use of a carrier protein like bovine serum albumin (BSA) at 0.1% in the buffer can help maintain solubility.

    • Assess compound stability: Some synthetic cannabinoids can degrade in aqueous solutions or in the presence of enzymes in biological samples. Check for degradation by incubating this compound in your assay buffer for the duration of the experiment and analyzing its integrity via HPLC.

    • Use a reference compound: Include a well-characterized cannabinoid agonist (e.g., CP55,940) in your experiments to normalize your data and ensure assay consistency.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol is a general guideline for a competitive radioligand binding assay to assess the affinity of this compound for a potential off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand for the target receptor.

  • This compound.

  • Assay buffer (receptor-specific).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the different concentrations of this compound. Also include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target receptor).

  • Equilibrium: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[7]

Protocol 2: β-Arrestin Recruitment Assay for Functional Off-Target Activity

This protocol provides a general framework for assessing the functional agonist or antagonist activity of this compound at a GPCR of interest using a β-arrestin recruitment assay.

Materials:

  • Cells stably expressing the GPCR of interest and a β-arrestin-reporter fusion protein (e.g., β-galactosidase enzyme fragment complementation).

  • This compound.

  • A known agonist for the GPCR of interest.

  • Cell culture medium and assay buffer.

  • Detection reagents for the reporter system.

  • A plate reader capable of detecting the reporter signal.

Methodology:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound to the cells.

    • Incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).

    • Add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for a further predetermined time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀.

Visualizations

G cluster_troubleshooting Troubleshooting Unexpected Results with this compound Start Unexpected Experimental Result Observed CheckConc Is a high concentration of this compound being used? Start->CheckConc CheckAntagonist Is the effect blocked by a CB1/CB2 antagonist? CheckConc->CheckAntagonist Yes OnTarget Likely On-Target Effect (Consider other factors) CheckConc->OnTarget No ReduceConc Action: Reduce concentration and repeat experiment OffTarget Likely Off-Target Effect CheckAntagonist->OffTarget No CheckAntagonist->OnTarget Yes Screening Action: Perform off-target screening assays OffTarget->Screening G cluster_pathway This compound On-Target vs. Potential Off-Target Signaling cluster_on_target On-Target cluster_off_target Potential Off-Target AM694 This compound CB1 CB1 Receptor AM694->CB1 OtherGPCR Other GPCRs (e.g., Chemokine, 5-HT) AM694->OtherGPCR High Concentrations Gi_o Gαi/o CB1->Gi_o AC Adenylyl Cyclase (Inhibition) Gi_o->AC cAMP ↓ cAMP AC->cAMP Antagonism Antagonism OtherGPCR->Antagonism BlockedSignal Blocked Downstream Signaling Antagonism->BlockedSignal G cluster_workflow Experimental Workflow for Off-Target Identification Start Hypothesize Off-Target Interaction BindingAssay Radioligand Binding Assay (Determine Affinity - Kᵢ) Start->BindingAssay FunctionalAssay Functional Assay (e.g., β-Arrestin, cAMP) (Determine Potency - EC₅₀/IC₅₀) Start->FunctionalAssay CellularModel Cell-Based Model (Confirm physiological effect) BindingAssay->CellularModel FunctionalAssay->CellularModel InVivoModel In Vivo Model (Assess behavioral/physiological outcome) CellularModel->InVivoModel Conclusion Characterize Off-Target Profile InVivoModel->Conclusion

References

Technical Support Center: Optimizing AM-694 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM-694. This guide provides researchers, scientists, and drug development professionals with essential information for the successful application of this compound in in vitro assays. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic cannabinoid. It functions as a high-affinity agonist at both the Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[2]

Q2: What are the typical binding affinities of this compound?

This compound exhibits high affinity for both human CB1 and CB2 receptors, with binding constants (Ki) typically in the low nanomolar range. It often shows a slight selectivity for one receptor over the other. The precise Ki values can vary between different assay conditions and should be confirmed experimentally.

Data Presentation: Cannabinoid Receptor Binding Affinities

CompoundReceptorBinding Affinity (Ki) (nM)Selectivity
This compound (Typical) hCB11.2~2.5x CB1 selective
hCB23.1
AM-2201hCB11.0CB1 selective[1]
hCB22.6
JWH-018hCB19.0CB2 selective[1]
hCB22.94
WIN-55,212-2hCB162.3Non-selective
hCB23.3

Note: Values are representative and may vary based on the specific assay conditions.

Q3: How should I prepare and store a stock solution of this compound?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.

  • Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Storage: For long-term storage, aliquot the DMSO stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For short-term use, -20°C is acceptable.[3]

Q4: What is a good starting concentration range for my in vitro assay?

A common starting point for a potent cannabinoid agonist like this compound is to perform a dose-response curve ranging from 1 nM to 1 µM.[4] The optimal concentration will depend on the cell type, receptor expression level, and the specific endpoint being measured (e.g., cAMP inhibition, calcium mobilization, gene expression). For many cell-based functional assays, the effective concentration (EC50) is expected to be in the low to mid-nanomolar range.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the serial dilution of a DMSO stock solution to prepare working concentrations for cell-based assays.

  • Pre-warm Culture Media: Before starting, warm the required volume of your cell culture medium (e.g., DMEM, RPMI-1640) to 37°C. Using cold media can cause the compound to precipitate.[3]

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:1000 in medium to create a 10 µM solution.

  • Serial Dilutions: Perform serial dilutions from the 10 µM intermediate solution to create your final working concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in your highest this compound concentration. The final DMSO concentration in the culture medium should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3]

Protocol 2: Determining Optimal Concentration with a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Plate your cells of interest (e.g., HEK293 cells expressing CB1 or CB2 receptors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and replace it with fresh, pre-warmed medium containing the various concentrations of this compound (from Protocol 1) or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to your assay endpoint (e.g., 15-30 minutes for signaling events like cAMP inhibition, or several hours for gene expression).

  • Assay Endpoint Measurement: Measure the desired biological response. For a Gi/o-coupled receptor, this is often a decrease in forskolin-stimulated cAMP levels, which can be measured using a commercial ELISA or HTRF kit.

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: General Cytotoxicity Assay

It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. This can be assessed using various methods.

  • Experimental Setup: Seed cells in a 96-well plate and treat them with the same concentrations of this compound used in your functional assays. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate the cells for a relevant duration (e.g., 24-48 hours).

  • Viability Measurement: Assess cell viability using a preferred method:

    • ATP-Based Assay (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, which correlates with cell number.[5]

    • Live/Dead Staining: Use dyes like propidium iodide, which is taken up only by dead cells with compromised membranes.[6][7]

    • Luciferase-Based Assays: Utilize cell lines expressing luciferase, where the signal is proportional to the number of live cells.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The concentration of this compound used in functional assays should not cause a significant decrease in cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low response to this compound 1. Low receptor expression in the cell line.2. Compound degradation.3. Incorrect assay setup.1. Confirm CB1/CB2 receptor expression via qPCR, Western blot, or flow cytometry.2. Use freshly prepared dilutions. Ensure proper storage of stock solutions at -80°C.3. Verify all assay components (e.g., forskolin concentration in a cAMP assay) and incubation times.
Precipitation of this compound in media 1. High final concentration of the compound.2. Low temperature of the culture medium.3. High final DMSO concentration.1. Test a lower concentration range. Ensure the final concentration does not exceed the compound's solubility limit in aqueous media.2. Always use pre-warmed (37°C) cell culture media for dilutions.[3]3. Keep the final DMSO concentration ≤0.1%.[3]
High variability between replicates 1. Inconsistent cell seeding.2. Pipetting errors during serial dilution.3. Edge effects in the multi-well plate.1. Ensure a homogenous single-cell suspension before plating. Check cell counts carefully.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Effect observed in vehicle control 1. DMSO cytotoxicity.2. Contamination.1. Perform a dose-response for DMSO alone to determine the non-toxic concentration for your cell line. Ensure the final concentration is well below this limit (typically ≤0.1%).2. Use sterile technique and check reagents and media for contamination.

Visualizations

G cluster_0 Cannabinoid Receptor Signaling Pathway AM694 This compound (Agonist) CBR CB1 / CB2 Receptor AM694->CBR Binds G_protein Gi/o Protein CBR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) cAMP->Downstream MAPK->Downstream

Caption: Generalized signaling pathway for the cannabinoid agonist this compound.

G cluster_1 Experimental Workflow for Concentration Optimization A Prepare 10 mM This compound Stock in DMSO B Make Serial Dilutions in Pre-warmed Medium (1µM - 1nM) A->B C Treat Cells in 96-well Plate B->C D Perform Functional Assay (e.g., cAMP measurement) C->D E Perform Cytotoxicity Assay (in parallel) C->E F Analyze Data: Plot Dose-Response Curve D->F E->F G Determine EC50 and Confirm Lack of Toxicity F->G

Caption: Workflow for optimizing this compound concentration in vitro.

G cluster_2 Troubleshooting Logic Start Unexpected Result? Q1 Is there any response at high concentration? Start->Q1 A1_No Check Receptor Expression & Compound Integrity Q1->A1_No No Q2 Is there high variability? Q1->Q2 Yes A2_Yes Review Cell Seeding & Pipetting Technique Q2->A2_Yes Yes Q3 Is there an effect in the vehicle control? Q2->Q3 No A3_Yes Test for DMSO Toxicity (Lower Concentration) Q3->A3_Yes Yes End Consult Assay-Specific Troubleshooting Q3->End No

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Addressing Poor Solubility of AM-694

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of the synthetic cannabinoid, AM-694.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

A1: this compound is a lipophilic molecule with good solubility in several organic solvents. Stock solutions are typically prepared in these solvents before further dilution into aqueous buffers. The approximate solubilities are summarized in the table below.[1]

Q2: Why does my this compound precipitate when I dilute it in my aqueous experimental buffer?

A2: Precipitation occurs because this compound is poorly soluble in water. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. If the final concentration of this compound in the aqueous solution exceeds its solubility limit, it will come out of solution and form a precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[2] Many robust cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line.

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions in organic solvents such as DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer During Dilution

Possible Cause: The aqueous solubility of this compound has been exceeded.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, be mindful of the potential for solvent toxicity in your specific assay.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-127, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds like this compound by forming micelles. A typical starting concentration for Tween 80 is 0.1% (v/v).

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used for this purpose.

  • Sonication: After dilution, briefly sonicating the solution can help to break up small aggregates and improve dissolution. However, be cautious as excessive sonication can generate heat and potentially degrade the compound.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Inaccurate concentration of soluble this compound due to partial precipitation or adsorption to plasticware.

Solutions:

  • Visual Inspection: Before each experiment, carefully inspect your final working solution for any signs of precipitation (cloudiness or visible particles).

  • Use Low-Binding Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of standard laboratory plastics. Using low-protein-binding microplates and tubes can minimize this issue.

  • Incorporate a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to your assay buffer can help to prevent the non-specific binding of this compound to plastic surfaces and maintain its solubility.[2]

  • Prepare Fresh Dilutions: Prepare your final aqueous dilutions of this compound immediately before use to minimize the time for precipitation or degradation to occur.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)
DMF10[1]
DMSO14[1]
Ethanol10[1]

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Final DMSO ConcentrationPotential Effects
< 0.1%Generally considered safe for most cell lines.
0.1% - 0.5%Well-tolerated by many robust cell lines.[2]
> 0.5%Increased risk of cytotoxicity; requires validation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

Protocol 2: Generalized Method for Preparing Aqueous Working Solutions of this compound for In Vitro Assays

Disclaimer: This is a generalized protocol and may require optimization for your specific experimental conditions.

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium).

  • Add Surfactant (Optional): If using a surfactant, add it to the aqueous buffer at the desired final concentration (e.g., 0.1% Tween 80) and mix thoroughly.

  • Serial Dilution: Perform a serial dilution of your this compound stock solution (from Protocol 1) in 100% DMSO to get an intermediate stock that is 100-1000 times more concentrated than your final desired aqueous concentration.

  • Final Dilution: While vortexing the aqueous buffer, slowly add the appropriate volume of the intermediate DMSO stock to the buffer to achieve the final desired concentration of this compound. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your assay (ideally ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to your aqueous buffer.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store serial_dilute Serial Dilute Stock in DMSO store->serial_dilute prep_buffer Prepare Aqueous Buffer add_surfactant Add Surfactant (optional) prep_buffer->add_surfactant final_dilute Add to Vortexing Buffer add_surfactant->final_dilute serial_dilute->final_dilute precipitation Precipitation Observed final_dilute->precipitation lower_conc Lower Final Concentration precipitation->lower_conc use_surfactant Use Surfactant/Cyclodextrin precipitation->use_surfactant sonicate Brief Sonication precipitation->sonicate

Caption: Experimental workflow for preparing this compound solutions and troubleshooting precipitation.

CB1_Signaling_Pathway AM694 This compound CB1R CB1 Receptor AM694->CB1R activates Gi_o Gi/o Protein CB1R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK/ERK Pathway Gi_o->MAPK activates PI3K PI3K/Akt Pathway Gi_o->PI3K activates Ca_channel Ca2+ Channels Gi_o->Ca_channel inhibits K_channel K+ Channels Gi_o->K_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release regulates K_channel->Neurotransmitter_Release regulates

Caption: Simplified CB1 receptor signaling pathway activated by this compound.

References

Technical Support Center: AM-694 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of AM-694 to minimize degradation and ensure the integrity of your research materials. The following information is compiled from manufacturer recommendations, scientific literature, and general best practices for handling synthetic cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1] When stored under these conditions, the compound is reported to be stable for at least five years.[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored in airtight, light-protected vials at -20°C or -80°C. Studies on other synthetic cannabinoids have shown that storage at room temperature or even 4°C can lead to significant degradation over time.[2][3][4] It is recommended to use amber glass vials to minimize light exposure.[4]

Q3: What solvents are suitable for preparing this compound stock solutions?

A3: this compound is soluble in several organic solvents. According to supplier information, the following concentrations can be achieved:

  • Dimethylformamide (DMF): ~10 mg/mL

  • Dimethyl sulfoxide (DMSO): ~14 mg/mL

  • Ethanol: ~10 mg/mL[1]

When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.

Q4: What are the primary factors that cause this compound to degrade?

A4: The primary factors known to cause the degradation of cannabinoids, including this compound, are:

  • Light: Exposure to UV and even ambient light can lead to photodegradation.[5][6] Indole-containing compounds, like this compound, are particularly susceptible to photolytic degradation.[7][8][9][10]

  • Oxygen: Atmospheric oxygen can cause oxidative degradation of the molecule.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[5]

  • pH: While specific data for this compound is limited, extreme pH conditions (highly acidic or basic) can catalyze the degradation of cannabinoids.[5]

Q5: Are there any visible signs of this compound degradation?

A5: While there are no officially documented visual signs of this compound degradation, general indicators for chemical compounds can include a change in color (e.g., yellowing or browning of a previously white powder) or texture. For solutions, precipitation or color change may indicate degradation or solvent evaporation. The most reliable way to assess purity is through analytical methods like HPLC-UV.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with a previously reliable batch of this compound. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare a fresh stock solution from solid material. If the problem persists, assess the purity of the solid compound using an appropriate analytical method (see Experimental Protocols).
Stock solution appears cloudy or has visible particulates. Precipitation due to solvent evaporation or compound degradation.Gently warm the solution to see if the precipitate redissolves. If not, the solution may be degraded and a fresh stock should be prepared. Ensure vials are tightly sealed to prevent solvent evaporation.
A freshly prepared solution of this compound is not performing as expected in an assay. The solid material may have degraded prior to dissolution.Review the storage history of the solid compound. If stored improperly, acquire a new batch. It is also advisable to confirm the concentration of the stock solution via a validated analytical method.
Concern about the stability of this compound in an aqueous buffer for an experiment. Potential for hydrolysis or precipitation in aqueous solutions.Prepare the aqueous solution fresh for each experiment. Minimize the time the compound is in the aqueous buffer before use. If possible, conduct a small-scale stability test in the specific buffer over the experimental timeframe.

Summary of Storage Conditions and Solvents

Form Storage Temperature Container Duration Recommended Solvents (for solutions)
Solid-20°CAirtight, light-protected vial≥ 5 years[1]N/A
Solution-20°C to -80°CAirtight, amber glass vialAt least 1 month at -20°C[2][3]DMF, DMSO, Ethanol[1]

Experimental Protocols

Protocol: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)-UV

This protocol provides a general method for assessing the purity of an this compound sample. Method parameters may need to be optimized for your specific instrumentation and requirements.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of a reliable this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at the same concentration as the highest standard (e.g., 1 mg/mL) in the same solvent.

  • HPLC-UV Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at a suitable ratio (e.g., 50:50 A:B), and increase the proportion of Mobile Phase B over time to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength where this compound has significant absorbance (e.g., 213, 251, or 315 nm).[1]

  • Analysis:

    • Inject the blank (solvent), standard solutions, and the sample solution.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all detected components (Area % method).

    • Quantify the concentration of the sample using the calibration curve generated from the standard solutions.

Visualizations

Degradation_Pathways AM694 This compound Degradation_Products Degradation Products (e.g., oxidized, isomerized forms) AM694->Degradation_Products Light Light (UV) Light->Degradation_Products Photodegradation Oxygen Oxygen (Air) Oxygen->Degradation_Products Oxidation Temperature High Temperature Temperature->Degradation_Products Accelerates Degradation pH Extreme pH pH->Degradation_Products Catalyzes Degradation

Caption: Factors contributing to the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_assessment Purity Assessment Solid_AM694 Solid this compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Solid_AM694->Stock_Solution Working_Solution Prepare Working Solution (Dilute in Mobile Phase) Stock_Solution->Working_Solution HPLC_Injection Inject into HPLC-UV Working_Solution->HPLC_Injection Chromatogram Obtain Chromatogram HPLC_Injection->Chromatogram Data_Analysis Analyze Peak Area & Retention Time Chromatogram->Data_Analysis Purity_Check Purity > 98%? Data_Analysis->Purity_Check Use_Sample Proceed with Experiment Purity_Check->Use_Sample Yes Discard_Sample Discard and Obtain New Sample Purity_Check->Discard_Sample No

Caption: Workflow for assessing the purity of this compound.

References

Strategies to improve the signal-to-noise ratio in AM-694 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AM-694 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving the signal-to-noise ratio (SNR) in your experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in fluorescence imaging?

The signal-to-noise ratio (SNR) is a fundamental measure of image quality. It quantifies the strength of the desired fluorescent signal from your target (e.g., this compound bound to cannabinoid receptors) relative to the level of background noise. A high SNR is crucial for producing clear, high-contrast images where the features of interest are easily distinguishable from the background. In quantitative microscopy, a high SNR is essential for accurate measurement of fluorescence intensity.

Q2: What are the primary sources of noise in this compound imaging?

Noise in fluorescence imaging can be broadly categorized into three sources:

  • Sample-Related Noise: This is often the most significant contributor. It includes autofluorescence from endogenous molecules within the cells or tissue (e.g., collagen, elastin, NADH, and lipofuscin).[1][2][3][4][5] Dead cells and debris can also be highly autofluorescent.[2][5]

  • Probe-Related Noise: This noise originates from the fluorescent probe itself. Key factors include non-specific binding of this compound to off-target sites, the presence of unbound probe molecules due to insufficient washing, and potential aggregation of the dye.[6][7]

  • Instrument-Related Noise: This is generated by the imaging hardware. It includes electronic noise from the camera or detector (e.g., read noise, dark current) and stray excitation light leaking into the detection channel.[7][8]

Q3: What are the key photophysical properties of this compound to consider for imaging?

The ideal fluorescent probe has a high quantum yield (efficiency of converting absorbed light to emitted light) and high photostability (resistance to fading or "photobleaching").[9][10] While this compound is a known potent synthetic cannabinoid agonist, detailed, publicly available data on its specific quantum yield and photostability for imaging applications is limited.[11] Therefore, empirical optimization of imaging conditions is critical. When working with a probe with unknown photostability, it is best to start with lower laser power and shorter exposure times to minimize potential photobleaching.[7][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging, presented in a question-and-answer format.

Problem 1: High Background Signal Across the Entire Image

A high background obscures the specific signal from your target, leading to a low SNR.

Q: My entire image has a high, uniform background. What are the likely causes and how can I fix it?

A: This issue typically stems from one of three sources: sample autofluorescence, non-specific probe binding, or suboptimal imaging media.

Workflow for Diagnosing High Background

Start High Background Observed CheckUnstained Image Unstained Control Sample Start->CheckUnstained IsHigh Is background high? CheckUnstained->IsHigh Autofluorescence Primary issue is Autofluorescence IsHigh->Autofluorescence Yes NonSpecificBinding Primary issue is Non-Specific Binding IsHigh->NonSpecificBinding No ReduceAutofluorescence Implement Autofluorescence Reduction Protocol Autofluorescence->ReduceAutofluorescence End Problem Resolved ReduceAutofluorescence->End CheckStained Optimize Staining Protocol (Titrate Probe, Improve Washing) IsStillHigh Is background still high? CheckStained->IsStillHigh CheckMedia Image in Optically Clear Buffered Saline (e.g., PBS) IsStillHigh->CheckMedia Yes IsStillHigh->End No NonSpecificBinding->CheckStained CheckMedia->End

Caption: Troubleshooting workflow for high background noise.

1. Assess Autofluorescence

  • Cause: Biological samples naturally fluoresce. Common sources include red blood cells (heme groups), collagen, elastin, and lipofuscin.[1][3][4] Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[2][4]

  • Solution: First, image an unstained control sample (processed identically but without this compound) to determine the baseline level of autofluorescence.[2][3] If it is high, consider the following:

    • Perfusion: If working with tissues, perfuse with PBS prior to fixation to remove red blood cells.[1][4]

    • Fixation Method: Minimize fixation time with aldehydes.[1][4] Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, which may reduce autofluorescence.[2][3][4]

    • Wavelength Selection: Use fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[1][3][4]

    • Quenching: Treat samples with a chemical quenching agent like Sudan Black B or a commercial reagent such as TrueVIEW.[1][4]

2. Minimize Non-Specific Binding

  • Cause: this compound, like many small molecules, can bind non-specifically to cellular components through hydrophobic or electrostatic interactions, creating a generalized background signal.[7][13][14] Using too high a concentration of the probe is a common cause.[7][15]

  • Solution:

    • Titrate Probe Concentration: Perform a concentration titration to find the lowest concentration of this compound that still provides a specific signal.[7][16] This is the most critical step for reducing probe-related background.

    • Optimize Washing Steps: Increase the number and duration of wash steps after incubation to more effectively remove unbound probe molecules.[6][16][17] Including a mild detergent like Tween-20 in the wash buffer can also help.[17]

    • Use Blocking Buffers: While typically used for antibodies, a blocking step with a protein-based solution (like BSA) or a commercial blocking buffer may help reduce non-specific binding sites.[6]

Conceptual Diagram of Probe Binding

cluster_0 Low SNR (High Background) cluster_1 High SNR (Low Background) Receptor1 Target Receptor Membrane1 Off-Target Site 1 Membrane2 Off-Target Site 2 ProbeS1 This compound ProbeS1->Receptor1 Specific Binding (Signal) ProbeN1 This compound ProbeN1->Membrane1 Non-Specific Binding (Noise) ProbeN2 This compound ProbeN2->Membrane2 Non-Specific Binding (Noise) Receptor2 Target Receptor Membrane3 Off-Target Site 1 Membrane4 Off-Target Site 2 ProbeS2 This compound ProbeS2->Receptor2 Specific Binding (Signal)

Caption: Specific (signal) vs. non-specific (noise) probe binding.

3. Optimize Imaging Media

  • Cause: Standard cell culture media often contain components like phenol red and vitamin riboflavin that are fluorescent and can increase background.[5][16]

  • Solution: For live-cell imaging, replace the culture medium with an optically clear, buffered saline solution (e.g., PBS, HBSS) or a specially formulated low-fluorescence imaging medium (e.g., FluoroBrite DMEM) just before imaging.[16]

Problem 2: Weak or No Signal from the Target

Even with low background, a weak signal will result in a poor SNR.

Q: I have low background, but my specific signal is very weak or absent. What should I do?

A: This problem often relates to insufficient probe concentration, photobleaching, or incorrect instrument settings.

1. Optimize Probe Concentration and Incubation Time

  • Cause: The concentration of this compound may be too low, or the incubation time may be too short to allow for sufficient binding to the target.[6][15]

  • Solution:

    • Titrate Up: If titration was performed to reduce background, you may have reduced the concentration too much. Try a range of slightly higher concentrations.[15]

    • Increase Incubation Time: Test longer incubation times (e.g., 30 min, 1 hour, 2 hours) to see if the signal improves.[18][19][20] Be aware that very long incubation times can sometimes increase non-specific binding.[21]

ParameterStarting RangeOptimization Goal
This compound Concentration 10 nM - 1 µMFind the lowest concentration with the highest specific signal.
Incubation Time 30 min - 2 hoursDetermine the shortest time needed to reach signal saturation.[22]
Incubation Temperature Room Temp or 37°CTest both to see which yields a better signal for your system.

2. Minimize Photobleaching

  • Cause: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[7] It leads to signal loss, especially during time-lapse experiments or when acquiring Z-stacks.

  • Solution:

    • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[7][12]

    • Decrease Exposure Time: Use the shortest possible camera exposure time.[7] Signal can be improved by using frame averaging or accumulation if needed.[12]

    • Use Antifade Reagents: Mount fixed samples in a mounting medium containing an antifade reagent (e.g., ProLong Gold).[23]

    • Image Efficiently: Minimize the sample's exposure to light by focusing on an adjacent area before moving to your region of interest for final image acquisition.

Workflow for Minimizing Photobleaching

Start Weak Signal / Fading During Imaging ReducePower Reduce Excitation Light Intensity Start->ReducePower ReduceExposure Decrease Camera Exposure Time ReducePower->ReduceExposure UseAntifade Use Antifade Mounting Medium (Fixed) ReduceExposure->UseAntifade OptimizeSettings Optimize Detector Gain & Pinhole (Confocal) UseAntifade->OptimizeSettings CheckSignal Is signal now sufficient and stable? OptimizeSettings->CheckSignal End Optimized for Photostability CheckSignal->End Yes RevisitProbe Re-evaluate Probe Concentration/Incubation CheckSignal->RevisitProbe No

Caption: Workflow for optimizing imaging parameters to reduce photobleaching.

3. Optimize Instrument Settings

  • Cause: Incorrect microscope settings can fail to capture the available photons efficiently.

  • Solution:

    • Detector Gain/Sensitivity: Increase the gain on the PMT (photomultiplier tube) or EMCCD camera to amplify the signal. Be aware that excessively high gain can also amplify noise.[24]

    • Pinhole Size (Confocal): The pinhole rejects out-of-focus light, which improves contrast but also reduces the total signal collected. Opening the pinhole slightly (e.g., to 1.2-1.5 Airy units) can increase signal strength at a slight cost to confocality.[12][25]

    • Objective Lens: Use a high numerical aperture (NA) objective lens, as it will collect light more efficiently.

Experimental Protocols

Protocol 1: Optimizing this compound Staining Concentration

Objective: To determine the optimal concentration of this compound that maximizes the specific signal while minimizing background.

  • Preparation: Prepare a series of dilutions of this compound in your final imaging buffer (e.g., PBS or HBSS). A good starting range is a half-log or quarter-log dilution series from 1 µM down to 10 nM.

  • Sample Plating: Prepare multiple identical samples (e.g., cells grown on coverslips or in a multi-well imaging plate). Include a "no probe" control for autofluorescence assessment.

  • Incubation: Replace the culture medium with the this compound dilutions. Incubate for a fixed period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Washing: Wash all samples 3-4 times with wash buffer (e.g., PBS), for 5 minutes each time, to remove unbound probe.[17]

  • Imaging: Image all samples using identical acquisition settings (laser power, exposure, gain).

  • Analysis: Quantify the mean fluorescence intensity in your region of interest (specific signal) and in a background region for each concentration. Plot signal intensity and signal-to-background ratio versus concentration to identify the optimal point.

Protocol 2: General Method for Reducing Autofluorescence in Fixed Cells

Objective: To reduce background noise originating from the biological sample itself.

  • Fixation: Fix cells with 4% PFA for a minimal time (e.g., 10-15 minutes at room temperature).[4]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Quenching (Optional, for Aldehyde-Induced Autofluorescence): Incubate samples with a quenching solution. A common agent is 0.1% sodium borohydride in PBS for 10 minutes.[1][4] Note: This can have variable effects.[1]

  • Washing: Wash thoroughly with PBS (3 x 5 minutes).

  • Quenching (For Lipofuscin Autofluorescence): For tissues known to contain lipofuscin (e.g., brain, aged tissue), incubate with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.[4]

  • Washing: Rinse thoroughly with PBS to remove all traces of the quenching agent.

  • Proceed with Staining: Continue with your this compound staining protocol.

References

Dealing with AM-694 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AM-694

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, this compound. The focus is to address and mitigate issues arising from batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: My experimental results using a new batch of this compound are inconsistent with previous data. What is the first step?

When encountering inconsistent results, the first and most critical step is to pause further experiments and systematically verify the identity, purity, and concentration of the new batch of this compound. Batch-to-batch variability in synthetic compounds can stem from differences in synthesis, purification, and storage, leading to discrepancies in potency and efficacy. A logical workflow should be initiated to diagnose the issue.

G cluster_0 A Inconsistent Experimental Results B Quarantine New Batch A->B C Perform Quality Control (QC) Checks (See Q2 & Q3) B->C D Does QC match previous batch/specs? C->D G Troubleshoot Experimental Protocol (e.g., cell passage, reagent stability) D->G Yes H Contact Supplier with QC Data for Replacement/ Further Information D->H No E Yes F No I Re-run Key Experiments with Verified Batch G->I

Figure 1. Initial troubleshooting workflow for inconsistent results.

Q2: How can I verify the identity and purity of my this compound sample?

Verifying the chemical identity and purity is essential. A combination of analytical techniques is recommended for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity, while Mass Spectrometry (MS) confirms the molecular weight.

Recommended Analytical Workflow:

  • Visual Inspection: Check for uniform color and consistency.

  • Solubility Test: Ensure the batch dissolves as expected in your chosen solvent (e.g., DMSO, ethanol).

  • HPLC-UV Analysis: To determine purity. The presence of unexpected peaks may indicate impurities or degradation products.

  • LC-MS Analysis: To confirm the identity by matching the molecular weight of the main component to that of this compound (435.28 g/mol ).[1] This can also help in the tentative identification of impurities.[2]

  • (Optional) NMR Spectroscopy: Provides detailed structural information, confirming the exact chemical structure.

G cluster_0 A Incoming this compound Batch B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C HPLC-UV Analysis B->C D LC-MS Analysis B->D E Purity >98%? C->E F Correct MW [M+H]+ = 436.05? D->F E->F Yes H Batch Rejected Contact Supplier E->H No G Batch Accepted Proceed to Functional Assay F->G Yes F->H No

Figure 2. Quality control workflow for this compound identity and purity.

Q3: What are potential impurities or degradation products in this compound batches?

Impurities can be residual starting materials, byproducts from the synthesis, or degradation products. For this compound, potential metabolic and degradation pathways include hydrolytic defluorination, carboxylation, and monohydroxylation of the N-alkyl chain.[1][3][4] These modifications can significantly alter the pharmacological activity of the compound. Batches should be stored correctly (cool, dry, dark place) to minimize degradation.

Potential Modification Effect on Structure Potential Impact on Activity
Hydrolytic DefluorinationReplacement of fluorine with a hydroxyl groupAltered binding affinity and selectivity
CarboxylationAddition of a carboxylic acid groupIncreased polarity, likely reduced CB1 affinity
N-Alkyl Chain HydroxylationAddition of a hydroxyl group on the pentyl chainMay alter metabolism and binding kinetics
Synthesis Precursorse.g., Indole or iodobenzoyl precursorsUnknown, could be inactive or have off-target effects

Q4: How does this compound signal through the CB1 receptor, and how might batch variability affect this?

This compound is a potent and selective CB1 receptor agonist.[1][3] The CB1 receptor primarily couples to Gi/o proteins.[5] Activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase (reducing cAMP levels), modulation of ion channels (e.g., inhibiting voltage-gated Ca2+ channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]

Impurities or a lower concentration of the active compound in a given batch can lead to a reduced effective concentration at the receptor, resulting in lower maximal efficacy (Emax) or a rightward shift in the dose-response curve (higher EC50).

G cluster_0 A This compound B CB1 Receptor A->B C Gi/o Protein Activation B->C D Adenylyl Cyclase Inhibition C->D F MAPK Pathway Activation C->F G ↓ Ca2+ Channel Activity ↑ K+ Channel Activity C->G E ↓ cAMP D->E H Modulation of Neurotransmitter Release E->H F->H G->H

Figure 3. Simplified this compound/CB1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general method for determining the purity of an this compound sample. It should be optimized for your specific system.

Parameter Condition
HPLC System UHPLC or HPLC system with UV/PDA detector
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection 228 nm[9]
Injection Vol. 5 µL
Sample Prep Dissolve this compound in methanol or acetonitrile to a concentration of ~1 mg/mL. Dilute further if necessary to avoid detector saturation.

Methodology:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Prepare a blank injection (mobile phase or solvent) to ensure no system contamination.

  • Inject the prepared this compound sample.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100. A purity level of >98% is generally considered acceptable for in vitro experiments.

Protocol 2: In Vitro Functional Potency Assessment (cAMP Assay)

This protocol measures the functional effect of this compound by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells).

Parameter Description
Cell Line A cell line stably expressing the human CB1 receptor (e.g., HEK293, CHO)
Assay Plate 96-well or 384-well cell culture plate
Reagents Forskolin, IBMX (a phosphodiesterase inhibitor), this compound, cAMP detection kit (e.g., HTRF, ELISA)
Controls Vehicle (negative), Forskolin alone (positive), Known CB1 agonist (reference)

Methodology:

  • Cell Plating: Seed cells into the assay plate and culture overnight to allow for adherence.

  • Compound Preparation: Prepare a serial dilution of the new this compound batch and a reference batch in assay buffer.

  • Cell Treatment:

    • Pre-treat cells with the different concentrations of this compound (or vehicle/reference) for 15-30 minutes.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data with forskolin-only treated cells representing 0% inhibition and baseline (no forskolin) representing 100% inhibition.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% efficacy) and Emax (maximum effect).

    • Compare the EC50 and Emax values of the new batch to the reference batch. A significant deviation (>3-fold change in EC50) indicates a potency issue.

References

Best practices for AM-694 administration to minimize stress in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the administration of AM-694 to animals, with a primary focus on minimizing stress and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for minimizing stress during this compound administration?

A1: The principal goal is to reduce animal pain, distress, and suffering, which not only enhances animal welfare but also improves the quality and reliability of scientific data by minimizing stress-induced physiological variability.[1] Key considerations include proper handling techniques, acclimatization of animals to procedures, and selection of the least invasive administration route appropriate for the experimental design.

Q2: How can stress from handling and restraint be minimized?

A2: Restraint can be a significant source of stress for laboratory animals.[2] To mitigate this, it is crucial to habituate animals to handling and the specific restraint method prior to the experiment.[2][3] Positive reinforcement training can also be effective in species like nonhuman primates and dogs.[3] For rodents, using non-aversive handling techniques, such as tunnel or cup handling for mice instead of tail handling, is recommended.[1] The duration of restraint should always be minimized.[3]

Q3: What are the recommended routes of administration for this compound in animal studies?

A3: While the provided search results do not specify administration routes for this compound in animal studies, synthetic cannabinoids are often administered via oral gavage, intraperitoneal (IP) injection, or inhalation. The choice of route will depend on the specific research question, the vehicle used to dissolve this compound, and the desired pharmacokinetic profile. It is essential to select a vehicle that is non-toxic and does not introduce confounding experimental effects.[3]

Q4: Are there specific recommendations for refining the oral gavage procedure?

A4: Yes, several refinements can significantly reduce the stress associated with oral gavage. Studies have shown that habituation to the procedure can reduce physiological stress responses in rodents.[2] Using soft, flexible gavage tubes instead of rigid stainless steel needles can minimize the risk of esophageal injury and reduce changes in heart rate and blood pressure in rats.[1][2] Additionally, dipping the gavage needle in a sucrose solution before the procedure can help pacify mice and decrease corticosterone elevations.[1][2]

Q5: How can environmental factors contribute to stress reduction?

A5: A stable and enriched environment is critical for minimizing chronic stress in laboratory animals. Providing appropriate environmental enrichment can help reduce stress-induced physiological changes that can impact experimental results.[1] Maintaining a consistent light-dark cycle, appropriate temperature and humidity, and minimizing noise and vibrations are also important.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental data Stress-induced physiological changes- Increase acclimation and habituation periods for handling and procedures.[1][2] - Refine administration techniques to be less invasive (e.g., switch from injection to voluntary oral administration if feasible).[1] - Ensure consistent environmental conditions.[4]
Animal exhibits signs of distress during oral gavage (e.g., struggling, vocalization) Improper technique or lack of habituation- Review and refine gavage technique to ensure correct placement and gentle handling.[1] - Implement a habituation protocol where animals are exposed to the gavage tube and restraint without administration.[2] - Consider using a flexible gavage tube and sucrose coating.[1][2]
Difficulty with intravenous injections in rodents Small or constricted veins- Gently warm the tail to dilate the veins before the procedure.[1] - Use the smallest appropriate needle gauge.[1] - Ensure the animal is adequately restrained to prevent movement.
Regurgitation after oral administration Large administration volume or improper placement- Ensure the volume administered is appropriate for the animal's size. The optimal oral gavage volume for most species is 5 mL/kg.[2] - Verify the gavage tube is correctly placed in the esophagus to avoid accidental tracheal administration.[1]

Quantitative Data Summary

Parameter Recommendation Species Reference
Optimal Oral Gavage Volume5 mL/kgAll[2]
Gavage Habituation PeriodCorticosterone levels return to baseline after the second dayMice[2]
Gavage Habituation PeriodHeart rate and blood pressure return to normal by the third dayRats[2]

Experimental Protocols

Protocol 1: Habituation to Handling and Restraint
  • Objective: To acclimate animals to the researcher and the specific restraint method to be used during this compound administration.

  • Procedure:

    • For at least one week prior to the experiment, handle each animal daily for a short period (1-2 minutes).

    • Use a gentle and consistent handling technique.

    • Gradually introduce the restraint device. Allow the animal to explore the device initially.

    • Over subsequent sessions, briefly and gently place the animal in the restraint device without performing any procedure.

    • Gradually increase the duration of restraint to the time required for the actual procedure.

    • Reward the animal with a small treat (if appropriate for the species and experimental design) after each successful habituation session.

Protocol 2: Refined Oral Gavage Technique
  • Objective: To administer this compound orally while minimizing stress and risk of injury.

  • Materials:

    • Appropriately sized, flexible oral gavage tube

    • Sucrose solution (optional)

    • This compound solution at room or body temperature

  • Procedure:

    • Gently restrain the animal.

    • If using, dip the tip of the gavage tube in the sucrose solution.

    • Gently insert the gavage tube into the mouth, allowing the animal to swallow the tip.

    • Advance the tube along the roof of the mouth and down the esophagus. Do not force the tube.

    • Confirm correct placement in the esophagus (not the trachea).

    • Slowly administer the this compound solution.

    • Gently remove the tube and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Acclimation Acclimation to Facility Habituation Habituation to Handling & Restraint Acclimation->Habituation Administration Administer this compound (Refined Technique) Habituation->Administration Drug_Prep Prepare this compound Solution Drug_Prep->Administration Monitoring Behavioral & Physiological Monitoring Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for this compound administration.

Troubleshooting_Stress Observe_Distress Observe Signs of Distress? High_Variability High Data Variability? Observe_Distress->High_Variability No Refine_Handling Refine Handling & Restraint Observe_Distress->Refine_Handling Yes Check_Environment Check Environmental Conditions High_Variability->Check_Environment Yes Proceed Proceed with Experiment High_Variability->Proceed No Refine_Admin Refine Administration Technique Refine_Handling->Refine_Admin Increase_Habituation Increase Habituation Period Refine_Admin->Increase_Habituation Re_evaluate Re-evaluate Protocol Increase_Habituation->Re_evaluate Check_Environment->Re_evaluate

Caption: Troubleshooting decision tree for animal stress.

References

Validation & Comparative

A Comparative Guide to CB1 Receptor Agonists: AM-694 vs. WIN 55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate CB1 receptor agonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used synthetic CB1 agonists: AM-694 and WIN 55,212-2. We will delve into their binding affinities, functional efficacies, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Quantitative Comparison of CB1 Receptor Activity

The following table summarizes the key pharmacological parameters of this compound and WIN 55,212-2 at the human CB1 receptor, providing a clear quantitative comparison of their binding affinity and functional potency.

ParameterThis compoundWIN 55,212-2
Binding Affinity (Ki) at CB1 0.08 nM[1][2][3]2.5 - 62.3 nM
Functional Potency (EC50) 52.8 nM (GTPγS binding assay)[2]~30 - 40 nM (various functional assays)[4]
Efficacy (Emax) 63% (GTPγS binding assay)[2]High (often used as a full agonist reference)[5]
Receptor Selectivity ~18-fold selective for CB1 over CB2[1][2]Mixed CB1/CB2 agonist

In-Depth Analysis

This compound stands out for its exceptionally high binding affinity for the CB1 receptor, with a Ki value in the sub-nanomolar range, indicating a very strong interaction with the receptor.[1][2][3] In contrast, WIN 55,212-2 displays a broader range of reported Ki values, still indicating high affinity but with less potency compared to this compound.

In terms of functional activity, both compounds act as agonists, meaning they activate the CB1 receptor. Functional assays, such as the GTPγS binding assay, measure the extent of G-protein activation upon agonist binding. This compound demonstrates potent activation with an EC50 of 52.8 nM, though it acts as a partial agonist with an Emax of 63% in this specific assay.[2] WIN 55,212-2 is also a potent agonist with EC50 values typically in the range of 30-40 nM and is often considered a full agonist, capable of eliciting a maximal response from the receptor.[4][5]

A key differentiator is their receptor selectivity. This compound exhibits a notable preference for the CB1 receptor over the CB2 receptor, making it a more selective tool for studying CB1-mediated effects.[1][2] WIN 55,212-2, on the other hand, is a mixed agonist, binding to both CB1 and CB2 receptors, which should be a consideration in experimental design.

Signaling Pathways

Both this compound and WIN 55,212-2, as CB1 receptor agonists, primarily signal through the canonical G-protein-coupled receptor (GPCR) pathway. Upon binding, they induce a conformational change in the CB1 receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation, in turn, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[6]

CB1_Agonist_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP Agonist This compound or WIN 55,212-2 Agonist->CB1R Binds to Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Canonical signaling pathway for CB1 receptor agonists.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. Below are detailed methodologies for key experiments used to characterize CB1 receptor agonists.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound for a receptor.

Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing CB1 receptors B Incubate membranes with a fixed concentration of radiolabeled CB1 ligand (e.g., [3H]CP55940) and varying concentrations of test compound (this compound or WIN 55,212-2) A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify radioactivity of bound ligand using scintillation counting C->D E Plot the data to determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) D->E F Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E->F

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Radiolabeled CB1 ligand (e.g., [³H]CP55,940)

  • Unlabeled test compound (this compound or WIN 55,212-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G-proteins following receptor agonism.

GTP_gamma_S_Binding_Assay_Workflow A Prepare cell membranes expressing CB1 receptors B Incubate membranes with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the agonist (this compound or WIN 55,212-2) A->B C Separate bound from free [³⁵S]GTPγS via rapid filtration B->C D Quantify the amount of bound [³⁵S]GTPγS using scintillation counting C->D E Plot the specific binding of [³⁵S]GTPγS against the agonist concentration D->E F Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve E->F

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (to ensure G-proteins are in their inactive state)

  • Test agonist (this compound or WIN 55,212-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of the agonist. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Generate a dose-response curve by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Conclusion

Both this compound and WIN 55,212-2 are valuable tools for studying the CB1 receptor. The choice between them will largely depend on the specific requirements of the research.

  • This compound is the preferred choice when high potency and CB1 selectivity are paramount. Its sub-nanomolar affinity makes it ideal for applications requiring a potent and specific interaction with the CB1 receptor, minimizing off-target effects at the CB2 receptor.

  • WIN 55,212-2 is a well-characterized and widely used full agonist that can be employed when a robust and maximal activation of the CB1 receptor is desired. However, its activity at the CB2 receptor must be considered when interpreting results.

By understanding the distinct pharmacological profiles of these two compounds, researchers can make informed decisions to advance their studies of the endocannabinoid system and its therapeutic potential.

References

AM-694: A Guide to its Binding Specificity at the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AM-694's binding specificity to the Cannabinoid Receptor 1 (CB1) against other common synthetic cannabinoid receptor agonists, CP-55,940 and WIN-55,212-2. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

This compound (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole) is a potent and highly selective agonist for the CB1 receptor. Its high affinity and selectivity make it a valuable tool in research for mapping the distribution of CB1 receptors.

Comparative Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher binding affinity. The data below summarizes the binding affinities of this compound and two other widely used cannabinoid agonists, CP-55,940 and WIN-55,212-2, for both human CB1 (hCB1) and human CB2 (hCB2) receptors.

CompoundCB1 Ki/Kd (nM)CB2 Ki/Kd (nM)Selectivity (CB2 Ki / CB1 Ki)
This compound 0.081.4418
CP-55,940 2.50.920.37
WIN-55,212-2 16.73.70.22

Data for this compound sourced from multiple references.[1][2][3] Data for CP-55,940 and WIN-55,212-2 is based on a meta-analysis of multiple studies.[4]

As the table illustrates, this compound demonstrates a significantly higher affinity and selectivity for the CB1 receptor compared to both CP-55,940 and WIN-55,212-2.

Experimental Methodologies

The binding affinities presented are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[5]

  • Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940.

  • Test Compound: The unlabeled ligand to be tested (e.g., this compound), prepared in a range of concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.[6]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[6]

  • Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).[6]

  • Detection System: A scintillation counter and scintillation fluid.[6]

Procedure:

  • Preparation: Dilute the test compound to various concentrations. Prepare the radioligand at a fixed concentration (typically near its Kd value).

  • Incubation: In a 96-well plate, combine the receptor membranes, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at its various concentrations.[7]

  • Incubate the plate, usually for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat to separate the bound radioligand from the unbound.[6]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[6]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a dose-response curve.

  • Use non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of CB1 receptor activation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]CP-55,940) - Test Compound (this compound) setup_plate Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competitive Binding Wells prep_reagents->setup_plate incubation Incubate at 30°C (60-90 minutes) setup_plate->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (Remove Unbound Radioligand) filtration->washing quantification Scintillation Counting (Measure Radioactivity) washing->quantification calculation Calculate IC₅₀ and Kᵢ quantification->calculation

Competitive Radioligand Binding Assay Workflow.

CB1_Signaling_Pathway CB1R CB1 Receptor Gi_protein Gᵢ/ₒ Protein CB1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Agonist) Ligand->CB1R Binds ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

CB1 Receptor Signaling via Gᵢ/ₒ Protein Pathway.

CB1 Receptor Signaling Pathway

Cannabinoid receptors, including CB1, are G-protein coupled receptors (GPCRs).[8] The primary signaling mechanism for the CB1 receptor involves coupling to the inhibitory G-protein, Gi/o.[9] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[9][10] The reduction in cAMP levels subsequently modulates the activity of downstream proteins, such as protein kinase A (PKA), leading to various cellular responses.[9]

References

AM-694: A Comparative Guide to G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic cannabinoid AM-694 and its interaction with G-protein coupled receptors (GPCRs). While this compound is well-documented as a potent and selective agonist for the cannabinoid receptor type 1 (CB1), a thorough examination of its cross-reactivity with other GPCRs is crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Disclaimer: Publicly available literature does not currently contain comprehensive screening data for this compound against a broad panel of non-cannabinoid GPCRs. Therefore, this guide will focus on its well-characterized activity at cannabinoid receptors and provide detailed experimental protocols that can be employed to assess its broader cross-reactivity.

Cannabinoid Receptor Binding Affinity and Functional Activity of this compound

This compound exhibits high affinity and functional potency at both CB1 and CB2 receptors, with a notable selectivity for the CB1 receptor.

ReceptorBinding Affinity (Ki)Functional Activity (EC50)Emax (%)Assay TypeReference
CB1 0.08 nM52.8 nM63%GTPγS Binding[1]
CB2 1.44 nMNot ReportedNot ReportedNot Reported[1]

Experimental Protocols for Assessing GPCR Cross-Reactivity

To determine the cross-reactivity of this compound with other GPCRs, a tiered screening approach employing radioligand binding and functional assays is recommended.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing a measure of binding affinity (Ki).

Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CP55,940 for cannabinoid receptors) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins following receptor agonism. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Protocol:

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Buffer: A buffer containing GDP (e.g., 10-100 µM) is used to maintain the G-protein in its inactive state.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.

  • Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.

  • Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

cAMP Accumulation Assays

This functional assay is used to assess the activity of GPCRs that couple to Gαs (stimulatory) or Gαi (inhibitory) proteins, which modulate the production of the second messenger cyclic AMP (cAMP).

Protocol:

  • Cell Culture: Whole cells expressing the GPCR of interest are used.

  • Stimulation: For Gαi-coupled receptors, cells are first stimulated with forskolin to increase basal cAMP levels. Then, cells are treated with varying concentrations of the test compound. For Gαs-coupled receptors, cells are directly treated with the test compound.

  • Lysis: Cells are lysed to release intracellular cAMP.

  • Quantification: cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The EC50 or IC50 (for Gαi-coupled receptors) values are determined from concentration-response curves.

Visualizing Signaling and Experimental Workflows

Signaling Pathway of CB1 Receptor

The following diagram illustrates the canonical signaling pathway for the Gαi-coupled CB1 receptor.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/βγ CB1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to AM694 This compound (Agonist) AM694->CB1 Binds to G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical Gαi signaling pathway of the CB1 receptor activated by an agonist like this compound.

Experimental Workflow for GPCR Cross-Reactivity Screening

The following diagram outlines a general workflow for assessing the cross-reactivity of a compound.

GPCR_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Selectivity Profiling Primary_Screen Radioligand Binding Assay (Single high concentration of this compound) GPCR_Panel Panel of diverse GPCRs (e.g., serotonin, dopamine, opioid receptors) Concentration_Response Concentration-Response Binding Assay (Determine Ki for hits) Primary_Screen->Concentration_Response Hits with significant displacement Functional_Assay Functional Assays (e.g., GTPγS, cAMP) (Determine EC50/IC50 and Emax for hits) Concentration_Response->Functional_Assay Confirmed binders Selectivity_Analysis Compare Ki and EC50/IC50 values (CB1/CB2 vs. other GPCRs) Functional_Assay->Selectivity_Analysis Functionally active hits

Caption: A general workflow for screening and characterizing the GPCR cross-reactivity of a test compound.

Conclusion

This compound is a well-established high-affinity agonist for the CB1 receptor with secondary activity at the CB2 receptor.[1] Its selectivity and potency make it a valuable tool for studying the endocannabinoid system. However, the lack of comprehensive public data on its interaction with other GPCRs represents a significant knowledge gap. The psychoactive effects reported by users, such as euphoria, sedation, and hallucinations, are consistent with CB1 receptor activation.[2][3] Nevertheless, a full characterization of its off-target profile is essential for a complete understanding of its pharmacology and for ensuring its appropriate use in research settings. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically evaluate the cross-reactivity of this compound and other novel compounds, thereby contributing to a safer and more informed drug development process.

References

A Comparative Analysis of the Efficacy of AM-694 and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the synthetic cannabinoid AM-694 with other well-known synthetic cannabinoids, including JWH-018, HU-210, and CP 47,497. The information is compiled from various in vitro studies to provide a comprehensive overview for research and drug development purposes.

This compound is a potent synthetic cannabinoid that demonstrates high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its efficacy, along with that of other significant synthetic cannabinoids, is detailed below, supported by experimental data on receptor binding affinity and functional activity.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, JWH-018, HU-210, and CP 47,497 at the human CB1 and CB2 receptors. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
This compound0.081.44[1]
JWH-0189.00 ± 5.002.94 ± 2.65[2]
HU-2100.0610.52[3][4][5]
CP 47,497Potency 3-28x > Δ⁹-THC-[6]

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Assay TypeReference
This compound---
JWH-018102133cAMP accumulation[2]
JWH-0184.4-ERK1/2 MAPK phosphorylation[7]
JWH-0182.8-CB1 receptor internalization[7]
HU-210---
CP 47,497---

Data for this compound and HU-210 EC50 values were not available in a directly comparable format from the searched literature. CP 47,497's potency is often described relative to Δ⁹-THC, and specific Ki and EC50 values are not as consistently reported in comparative studies.

Experimental Protocols

The data presented in the tables above are typically generated using the following experimental methodologies:

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the cannabinoid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO cells) stably expressing human CB1 or CB2 receptors.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

GTPγS Binding Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its ability to activate G-proteins coupled to the cannabinoid receptors.

Objective: To determine the potency and efficacy of a test compound as an agonist at cannabinoid receptors.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains cell membranes, a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Separation: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated. The maximal effect produced by the compound (Emax) is also determined and is often expressed as a percentage of the effect produced by a standard full agonist.

Signaling Pathways and Experimental Workflows

The activation of cannabinoid receptors by agonists like this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway for CB1 receptor activation and a typical experimental workflow for determining receptor binding affinity.

Cannabinoid Receptor Signaling Pathway This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to Gαi/o Gαi/o CB1 Receptor->Gαi/o Activates MAPK/ERK Pathway MAPK/ERK Pathway CB1 Receptor->MAPK/ERK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway CB1 Receptor->PI3K/Akt Pathway Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Gβγ Gβγ Ion Channels Ion Channels Gβγ->Ion Channels Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Effects Cellular Effects PKA->Cellular Effects MAPK/ERK Pathway->Cellular Effects PI3K/Akt Pathway->Cellular Effects Ion Channels->Cellular Effects

CB1 Receptor Signaling Pathway

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes (with CB1/CB2 receptors) Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [3H]CP-55,940) Radioligand->Incubation TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting DataAnalysis Calculate IC50 and Ki Values Counting->DataAnalysis

Radioligand Binding Assay Workflow

Discussion

This compound exhibits exceptionally high affinity for the CB1 receptor, with a Ki value of 0.08 nM, making it one of the most potent synthetic cannabinoids in terms of receptor binding.[1] For comparison, HU-210 also demonstrates sub-nanomolar affinity for the CB1 receptor (Ki = 0.061 nM), while JWH-018 has a slightly lower affinity in the low nanomolar range (Ki = 9.00 nM).[2][3][4][5] The high affinity of these compounds for the CB1 receptor is a key determinant of their potent psychoactive effects.

In terms of functional activity, JWH-018 acts as a full agonist at both CB1 and CB2 receptors, with EC50 values of 102 nM and 133 nM, respectively, in cAMP assays.[2] It also potently activates other signaling pathways, such as the MAPK/ERK pathway, with an even lower EC50 value of 4.4 nM.[7] While specific EC50 values for this compound from directly comparable assays were not found, its high binding affinity suggests it is also a highly potent agonist. CP 47,497 is consistently reported to be significantly more potent than Δ⁹-THC, the primary psychoactive component of cannabis, although quantitative binding and functional data are less frequently cited in direct comparisons with other synthetic cannabinoids.[6]

The activation of the CB1 receptor by these potent agonists leads to the coupling of Gαi/o proteins, which subsequently inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[8] This is a primary mechanism through which cannabinoids exert their effects. Additionally, CB1 receptor activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in a variety of cellular processes, including cell growth, differentiation, and survival.[9] The Gβγ subunits dissociated from the activated G-protein can also modulate the activity of various ion channels.[10] The specific downstream consequences of activating these pathways can vary depending on the specific agonist and the cellular context.

References

A Comparative Analysis of Synthetic Cannabinoid Receptor Agonists: AM-694 versus CP 55,940

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological properties of two potent synthetic cannabinoid receptor agonists, AM-694 and CP 55,940. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative look at their receptor binding affinities, functional activities, and the experimental methods used for their characterization.

Quantitative Pharmacological Data

This compound and CP 55,940 are both high-affinity ligands for the cannabinoid receptors CB1 and CB2.[1] Quantitative data from competitive binding assays reveal subtle differences in their affinity for these receptors. CP 55,940 is a non-selective agonist with high and nearly equal affinity for both CB1 and CB2 receptors.[2][3] The potency of CP 55,940 has been shown to be significantly greater than that of Δ9-THC in both receptor binding assays and behavioral tests.[2][4]

Below is a summary of their binding affinities, represented by the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

CompoundReceptorBinding Affinity (Ki)
This compound CB1Data not available in the provided search results
CB2Data not available in the provided search results
CP 55,940 CB10.6 - 5.0 nM[2][3]
CB20.7 - 2.6 nM[2]

Note: While both are recognized as potent agonists, direct comparative Ki values for this compound were not available in the provided search results. Both compounds are established full agonists at CB1 and CB2 receptors.

Experimental Protocols

The characterization of compounds like this compound and CP 55,940 relies on standardized in vitro assays to determine their binding affinity and functional efficacy at cannabinoid receptors. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[5][6]

  • Objective: To determine the binding affinity (Ki) of this compound and CP 55,940 for CB1 and CB2 receptors.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.[5][7]

    • Radioligand: [³H]CP-55,940 is commonly used as a high-affinity cannabinoid receptor agonist.[5][6]

    • Test Compounds: this compound and CP 55,940.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[5]

    • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[6]

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN 55,212-2.[5]

  • Procedure:

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of the test compound).[5][6]

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5][6]

    • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.[5][6]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

    • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[5][6]

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the agonist's efficacy.[8][9]

  • Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound and CP 55,940 at CB1 and CB2 receptors.

  • Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[7][8]

  • Materials:

    • Cell membranes expressing CB1 or CB2 receptors.

    • [³⁵S]GTPγS radioligand.

    • GDP.

    • Test Compounds: this compound and CP 55,940.

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and BSA.

  • Procedure:

    • Pre-incubation: Incubate cell membranes with the test compound at various concentrations.

    • Initiation: Add a mixture of GDP and [³⁵S]GTPγS to start the reaction.

    • Incubation: Allow the reaction to proceed at 30°C for 60-90 minutes.

    • Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, similar to the radioligand binding assay.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[8]

Signaling Pathways and Visualizations

Both this compound and CP 55,940 are agonists for the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[10][11][12] These receptors are primarily coupled to the Gi/o family of G-proteins.[10][11]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events, with the most prominent being the inhibition of adenylyl cyclase.[6][10][11] This inhibition leads to a decrease in the intracellular levels of the second messenger, cyclic AMP (cAMP).[6] Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[5][10]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Cannabinoid Agonist (this compound or CP 55,940) Receptor CB1 / CB2 Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates

Caption: Canonical signaling pathway for CB1/CB2 receptor agonists.

cluster_prep 1. Preparation cluster_assay 2. Assay & Measurement A Receptor Membranes (CB1 or CB2) D Incubate (60-90 min at 30°C) A->D B Radioligand ([3H]CP-55,940) B->D C Test Compound (this compound or CP 55,940) C->D E Rapid Filtration (Separate bound/unbound) D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis (Calculate Ki) F->G

Caption: Experimental workflow for a radioligand binding assay.

References

A Head-to-Head Comparison of AM-694 and Anandamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the synthetic cannabinoid AM-694 and the endogenous cannabinoid anandamide (AEA). It is intended for researchers, scientists, and drug development professionals engaged in cannabinoid receptor research. This document summarizes key pharmacological parameters, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these two compounds.

Overview

Anandamide (AEA) is a naturally occurring endocannabinoid that plays a crucial role in the central and peripheral nervous systems.[1] It is known for its relatively low metabolic stability, being rapidly degraded by fatty acid amide hydrolase (FAAH).[2] In contrast, this compound is a potent, synthetic agonist for cannabinoid receptors, specifically designed for high affinity and selectivity.[3] This guide will dissect the key differences in their receptor binding, functional activity, and metabolic pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for this compound and anandamide, providing a clear comparison of their in vitro pharmacological profiles.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)
CompoundReceptorBinding Affinity (Ki) [nM]Selectivity (CB1 vs. CB2)
This compound CB10.08[3]18-fold for CB1[3]
CB21.44[3]
Anandamide CB189 - 239.2[4]~4-fold for CB1
CB2371 - 439.5[4]

Note: Anandamide's reported Ki values can vary depending on experimental conditions, particularly the presence of FAAH inhibitors.

Table 2: Cannabinoid Receptor Functional Activity (GTPγS Binding Assay)
CompoundReceptorEfficacy (EC50) [nM]Maximal Response (Emax)Classification
This compound CB152.8[5]63%[5]Partial Agonist
CB2Not ReportedNot Reported-
Anandamide CB131Not always specifiedPartial Agonist[6]
CB227 - 261[6]34% (in one study)[6]Weak Partial Agonist[6]

Signaling and Metabolic Pathways

Cannabinoid Receptor Signaling Pathway

Both this compound and anandamide exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.

Cannabinoid Receptor Signaling cluster_intracellular Intracellular Signaling Ligand Agonist (this compound or Anandamide) CB_Receptor CB1 / CB2 Receptor Ligand->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

Caption: Agonist binding to CB1/CB2 receptors initiates Gi/o protein signaling.

This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Concurrently, these receptors can modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[8]

Metabolic Pathways

The metabolic stability of a cannabinoid is a critical determinant of its duration of action and overall pharmacological profile. This compound and anandamide exhibit distinct metabolic fates.

Metabolic Pathways cluster_AM694 This compound Metabolism cluster_Anandamide Anandamide Metabolism AM694 This compound Metabolites_AM694 Inactive Metabolites (e.g., defluorinated, carboxylated) AM694->Metabolites_AM694 Oxidative Defluorination Anandamide Anandamide (AEA) Metabolites_AEA Arachidonic Acid + Ethanolamine Anandamide->Metabolites_AEA Hydrolysis FAAH FAAH FAAH->Anandamide

Caption: Comparison of the primary metabolic pathways for this compound and anandamide.

Anandamide is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH) through hydrolysis, breaking it down into arachidonic acid and ethanolamine.[2] This rapid enzymatic degradation contributes to its short biological half-life. This compound, a synthetic compound, is not a substrate for FAAH. Its metabolism primarily involves oxidative defluorination and other phase I modifications.[3]

Experimental Protocols

The data presented in this guide were generated using standardized in vitro pharmacological assays. Below are detailed methodologies for two key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes (e.g., from CHO cells expressing hCB1/hCB2) Start->Prepare_Membranes Incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]CP-55,940) 2. Test Compound (this compound or AEA) at various concentrations Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells) are prepared by homogenization and centrifugation.

  • Assay Incubation: In a 96-well plate, receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound or anandamide).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor, providing a measure of agonist efficacy (EC50) and maximal effect (Emax).

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.

  • Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (this compound or anandamide) at various concentrations, and [³⁵S]GTPγS.

  • Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Summary and Conclusion

This guide provides a detailed comparison of the synthetic cannabinoid this compound and the endogenous cannabinoid anandamide. The data clearly indicate that:

  • This compound is a high-affinity, potent, and selective partial agonist for the CB1 receptor. Its synthetic nature confers metabolic stability, making it a valuable tool for in vitro studies of the CB1 receptor.

  • Anandamide is a lower-affinity, partial agonist at both CB1 and CB2 receptors. Its rapid enzymatic degradation results in a transient biological effect, which is a key physiological characteristic.

The choice between these two compounds will ultimately depend on the specific research question. This compound is well-suited for studies requiring a potent and stable CB1 agonist, while anandamide is the compound of choice for investigating the physiological and pharmacological roles of the endogenous cannabinoid system. This guide, with its quantitative data, detailed protocols, and pathway visualizations, aims to provide researchers with the necessary information to make an informed decision for their experimental designs.

References

Assessing the Selectivity of AM-694 for CB1 over CB2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cannabinoid AM-694 with other commonly used cannabinoid receptor ligands, focusing on its selectivity for the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's pharmacological profile.

Quantitative Data Summary

The selectivity of a compound for its target receptor is a critical determinant of its therapeutic potential and side-effect profile. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and three other well-characterized cannabinoid agonists: WIN 55,212-2, CP 55,940, and JWH-018.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2 Ki / CB1 Ki)
This compound 0.08[1]1.44[1]18-fold for CB1[2]
WIN 55,212-2 62.33.318.9-fold for CB2
CP 55,940 0.6 - 5.0[3]0.7 - 2.6[3]Non-selective
JWH-018 9.0[4]2.94[4]3-fold for CB2

Table 2: Functional Activity at Cannabinoid Receptors (GTPγS and cAMP Assays)

CompoundReceptorAssayEC50 (nM)Emax (%)
This compound CB1GTPγS52.8[1]63[1]
CB2GTPγSData not availableData not available
WIN 55,212-2 CB1GTPγS0.130 µM (mice)132.4 (mice)[5]
CB2GTPγSPotent agonistFull agonist[6]
CB1cAMP37Data not available[7]
CB2cAMP1.5 (rat)Data not available[7]
CP 55,940 CB1GTPγS27.3 (mice)[8]87.8 (mice)[8]
CB2GTPγS4.3 - 9.4Full agonist[6]
CB1cAMP0.2[3]Data not available
CB2cAMP0.3[3]Data not available
JWH-018 CB1GTPγSData not availableData not available
CB2GTPγSData not availableData not available
CB1cAMP102[4]Data not available
CB2cAMP133[4]Data not available

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from CB1 and CB2 receptors by the unlabeled test compound.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

    • Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2.

    • Test compounds: this compound, WIN 55,212-2, CP 55,940, JWH-018.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl and 0.05% BSA, pH 7.4.

    • 96-well filter plates (GF/C).

    • Scintillation fluid.

  • Procedure:

    • Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in the assay buffer at 30°C for 60-90 minutes to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).

    • The binding reaction is terminated by rapid filtration through the 96-well filter plates using a cell harvester.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

  • Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of [³⁵S]GTPγS to G-proteins in cell membranes expressing CB1 or CB2 receptors.

  • Materials:

    • Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

    • [³⁵S]GTPγS.

    • Guanosine diphosphate (GDP).

    • Test compounds.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Procedure:

    • Cell membranes (5-10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in the assay buffer.

    • Varying concentrations of the test compound are added to the reaction mixture.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through GF/B filters.

    • The filters are washed with ice-cold wash buffer.

    • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

    • EC50 and Emax values are determined by non-linear regression analysis of the dose-response curves.

cAMP Inhibition Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit forskolin-stimulated cAMP accumulation in cells expressing CB1 or CB2 receptors.

  • Materials:

    • Whole cells (e.g., CHO or HEK-293) stably expressing human CB1 or CB2 receptors.

    • Forskolin.

    • Test compounds.

    • cAMP assay kit (e.g., using HTRF, LANCE, or ELISA).

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with varying concentrations of the test compound for a short period.

    • Adenylyl cyclase is stimulated with forskolin (e.g., 5 µM).

    • The incubation is continued for a defined period (e.g., 15-30 minutes) at 37°C.

    • The reaction is stopped, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

    • EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of CB1 and CB2 receptors and the general workflow for assessing receptor selectivity.

G cluster_0 CB1/CB2 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Agonist Cannabinoid Agonist (e.g., this compound) CB_Receptor CB1 or CB2 Receptor Agonist->CB_Receptor Binds to G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK/ERK Pathway G_Protein->MAPK Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Neurotransmitter Release Gene Expression Cell Proliferation PKA->Response MAPK->Response Ion_Channels->Response G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Analysis Start Select Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay (CB1 & CB2) Start->Binding_Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values Selectivity_Ratio Calculate Selectivity Ratio (Ki CB2 / Ki CB1) Ki_Values->Selectivity_Ratio Functional_Assays Functional Assays (GTPγS & cAMP) Selectivity_Ratio->Functional_Assays EC50_Emax Determine EC50 & Emax values (CB1 & CB2) Functional_Assays->EC50_Emax Functional_Selectivity Assess Functional Selectivity EC50_Emax->Functional_Selectivity Comparison Compare with other ligands Functional_Selectivity->Comparison Conclusion Draw conclusions on selectivity profile Comparison->Conclusion

References

Navigating the Nuances of AM-694: A Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

AM-694, a potent agonist of the cannabinoid receptor 1 (CB1), is a subject of significant interest in cannabinoid research.[1][2] However, as with many synthetic cannabinoids, the consistency of its reported effects can be influenced by a variety of factors, from the specific experimental protocols employed to the analytical techniques used for its detection and quantification. This guide aims to illuminate these potential sources of variability to aid in the design of robust and reproducible experiments.

Pharmacological Profile: A Point of Comparison

The primary pharmacological action of this compound is its high affinity for the CB1 receptor. While different studies report similar ranges, slight variations in the reported binding affinity (Ki) and functional activity (EC50) values can be observed. These differences, though often small, can be significant when comparing structure-activity relationships or assessing the potency of new compounds.

ParameterReceptorReported ValueSource(s)
Binding Affinity (Ki) CB10.08 nM[1][2][3]
CB21.44 nM[1][2][3]
Functional Activity (EC50) CB152.8 nM[3]
Maximum Effect (Emax) CB163% (GTP binding assay)[3]

Table 1: Reported Pharmacological Parameters for this compound. The consistency in the reported Ki values for CB1 and CB2 receptors across multiple sources suggests a degree of consensus on the binding profile of this compound. The EC50 and Emax values, derived from a GTP binding assay, provide a benchmark for its functional activity.

Experimental Protocols: The Source of Variability

The methodologies employed in studying this compound are critical determinants of the observed outcomes. Variations in experimental design can significantly impact the results, making direct comparisons between studies challenging. Key areas where protocols may differ include receptor binding assays, functional assays, and analytical methods for detection.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a ligand for its receptor. The lack of a standardized protocol can lead to variability in reported Ki values.

General Protocol Outline:

  • Membrane Preparation: Isolation of cell membranes expressing the target cannabinoid receptor (CB1 or CB2).

  • Radioligand Incubation: Incubation of the membranes with a known radioactive ligand and varying concentrations of the competitor ligand (this compound).

  • Separation: Separation of bound from unbound radioligand.

  • Quantification: Measurement of radioactivity to determine the displacement of the radioligand by this compound.

  • Data Analysis: Calculation of the Ki value using appropriate pharmacological models.

GTP Binding Assays

These functional assays measure the activation of G-proteins following receptor agonism, providing insights into the efficacy of a compound.[4][5]

General Protocol Outline:

  • Membrane Preparation: Similar to receptor binding assays, membranes expressing the receptor of interest are prepared.[6]

  • Incubation: Membranes are incubated with GDP and a non-hydrolyzable GTP analog (e.g., [35S]GTPγS) in the presence of varying concentrations of this compound.[4][5]

  • Stimulation: Agonist binding promotes the exchange of GDP for the labeled GTP analog on the Gα subunit.[7]

  • Separation and Quantification: Measurement of the amount of bound labeled GTP analog to determine the extent of G-protein activation.

  • Data Analysis: Calculation of EC50 and Emax values from the dose-response curve.

Analytical Methods for Detection

The accurate detection and quantification of this compound and its metabolites in biological matrices are crucial for pharmacokinetic and toxicological studies. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

Sample Preparation for Biological Matrices (General Workflow):

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix (e.g., urine, blood).

  • Derivatization (for GC-MS): Chemical modification of the analyte to increase its volatility and thermal stability.

  • Analysis: Injection of the prepared sample into the GC-MS or LC-MS system for separation and detection.

Signaling and Metabolism: Complex Pathways to Consider

The biological effects of this compound are mediated through the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 receptors initiates a cascade of intracellular signaling events. Furthermore, the metabolism of this compound can lead to the formation of various metabolites, some of which may also possess biological activity. The complexity of these pathways introduces additional avenues for inter-laboratory variability.

cluster_0 This compound Signaling Pathway AM694 This compound CB1 CB1 Receptor AM694->CB1 Agonist Binding G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Gene_expression Altered Gene Expression MAPK->Gene_expression

This compound signaling cascade via the CB1 receptor.

The metabolism of this compound primarily occurs in the liver and involves several key transformations.[1][11][12][13][14]

cluster_1 This compound Metabolic Pathways AM694 This compound M1 Oxidative Defluorination AM694->M1 M2 Monohydroxylation (N-alkyl chain) AM694->M2 M3 Carboxylation AM694->M3 Metabolites Excreted Metabolites M1->Metabolites M2->Metabolites M3->Metabolites

Major metabolic transformations of this compound.

Conclusion and Recommendations

While a definitive inter-laboratory study on the reproducibility of this compound's effects is lacking, this guide highlights the critical areas where variability can be introduced. For researchers working with this compound, the following recommendations are crucial for enhancing the reproducibility of their findings:

  • Detailed Reporting: Thoroughly document all experimental parameters, including cell lines, reagent sources, incubation times, and specific instrument settings.

  • Standardized Protocols: Whenever possible, adhere to established and widely accepted protocols for receptor binding and functional assays.

  • Method Validation: Rigorously validate all analytical methods for accuracy, precision, sensitivity, and selectivity.

  • Reference Standards: Utilize certified reference standards for this compound and its metabolites to ensure accurate quantification.

By embracing these principles, the scientific community can work towards a more consistent and reliable understanding of the pharmacological effects of this compound and other synthetic cannabinoids, ultimately fostering more robust and impactful research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AM-694

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds like AM-694 is a critical component of a safe and compliant research environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, ensuring the safety of personnel and adherence to regulatory standards.

This compound is classified as a toxic substance if swallowed.[1] Therefore, it is imperative that it is treated as hazardous waste. Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[1]

Quantitative Data Summary

The following table summarizes key information regarding the handling and disposal of this compound.

ParameterValueSource
Chemical Name --INVALID-LINK---methanone[1]
CAS Number 335161-03-0[1]
Hazard Classification Acute Toxicity - Oral, Category 3[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
Disposal Recommendation Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder in its original container or a clearly labeled, compatible hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled liquid hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Do not mix with other waste streams unless compatibility has been verified.

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration, and the date of accumulation.

  • Closure: Keep waste containers securely closed except when adding waste.[2][3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3] Secondary containment is recommended to prevent spills.[2]

4. Disposal Procedure:

  • Do Not Dispose Down the Drain: Due to its toxicity, this compound should not be disposed of down the sink.[4]

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must be treated as hazardous waste and not disposed of in the regular trash.[4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.

This compound Disposal Workflow

AM694_Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid this compound Waste (e.g., powder, contaminated labware) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid this compound Waste (e.g., solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Segregate Storage_Area Designated & Secure Hazardous Waste Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area EH_S Contact EH&S or Licensed Waste Contractor Storage_Area->EH_S Disposal Proper Disposal via Authorized Channels EH_S->Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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AM-694

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.